Diacetyl boldine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72584-75-9 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |
InChI Key |
XMEDXTRRSJHOLZ-KRWDZBQOSA-N |
SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Isomeric SMILES |
CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Appearance |
Solid powder |
Other CAS No. |
72584-75-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diacetyl boldine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diacetyl boldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl boldine (DAB), a semi-synthetic derivative of the natural alkaloid boldine, has emerged as a significant agent in dermatology, primarily for its potent skin-lightening and anti-hyperpigmentation properties. Marketed under trade names like Lumiskin™, its efficacy stems from a multi-faceted mechanism of action that goes beyond simple enzyme inhibition. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms. The primary mode of action involves a dual-pronged inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Furthermore, DAB exhibits properties as an α-adrenergic antagonist and a calcium channel blocker, which contribute to its overall efficacy in regulating melanin synthesis. This document synthesizes current research to offer a detailed resource for professionals engaged in dermatological and pharmacological research and development.
Core Mechanism of Action
This compound's primary pharmacological effect—the reduction of melanin synthesis—is not attributed to a single molecular interaction but rather a coordinated series of actions that regulate the melanogenesis pathway at multiple levels. The core mechanisms are:
-
Dual-Mode Tyrosinase Inhibition : Tyrosinase is the critical copper-containing enzyme responsible for catalyzing the first two steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. DAB interferes with this enzyme's function in two distinct ways:
-
Stabilization of Inactive Tyrosinase : DAB binds to tyrosinase, stabilizing it in its inactive conformation.[1][2][3] This prevents the enzyme from participating in the melanin synthesis cascade.
-
Direct Enzyme Inhibition : Beyond allosteric stabilization, DAB also directly inhibits the catalytic activity of the enzyme.[1] This dual action leads to a significant and potent reduction in melanin output, with studies reporting up to a 53% drop in overall enzyme activity and a 70% decrease in melanin production.[1][2]
-
-
α-Adrenergic Receptor Antagonism : Melanocytes, the melanin-producing cells, possess α-adrenergic receptors. The activation of these receptors can stimulate melanogenesis. This compound functions as an α-adrenergic antagonist, blocking these receptors and thereby preventing the signaling cascade that leads to increased tyrosinase activation.[4][5][6]
-
Regulation of Calcium Influx : Intracellular calcium (Ca²⁺) levels are crucial for the activation of tyrosinase and the transport of melanosomes. This compound has been shown to interfere with calcium flow and disrupt the movement of calcium ions.[2][4][5][6][7] By acting as a calcium channel blocker, DAB reduces the intracellular Ca²⁺ concentration available to activate protein kinase C (PKC), a key enzyme in the signaling pathway that upregulates tyrosinase activity and melanin synthesis.
-
Modulation of Gene Expression : Recent studies suggest that DAB's influence extends to the genetic level. It has been found to regulate the expression of the Microphthalmia-associated Transcription Factor (MITF) gene.[8] MITF is the master regulator of melanocyte development, survival, and function, directly controlling the transcription of tyrosinase and other melanogenic enzymes. By down-regulating MITF expression, DAB effectively reduces the cellular machinery required for melanin production.[8]
Signaling Pathways and Visualizations
The interplay of these mechanisms is crucial to understanding the comprehensive action of this compound. The following diagrams illustrate these pathways.
Caption: Multi-target mechanism of this compound in melanogenesis inhibition.
Quantitative Data Summary
The efficacy of this compound has been quantified across various in vitro and clinical studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | Assay | Endpoint | Value | Reference(s) |
|---|---|---|---|---|---|
| DAB in Microemulsion (F1) | B16BL6 (Melanoma) | MTT | IC₅₀ | 1 µg/mL | [4][9][10] |
| DAB in Microemulsion (F2) | B16BL6 (Melanoma) | MTT | IC₅₀ | 10 µg/mL | [4][9] |
| DAB in MCT Oil (Control) | B16BL6 (Melanoma) | MTT | IC₅₀ | 50 µg/mL |[4][9][10] |
Table 2: Efficacy of this compound in Depigmentation
| Parameter | Model / Study Type | Concentration | Result | Reference(s) |
|---|---|---|---|---|
| Melanin Production | In vitro | Not Specified | Up to 70% reduction | [1][2] |
| Tyrosinase Activity | In vitro | Not Specified | Approx. 53% reduction | [1] |
| Melanin Index | Human Clinical Trial | 4% Cream | 34% reduction | [10] |
| Patient Self-Assessment | Human Clinical Trial | Combination Formula | 76.3% reported moderate improvement |[3][8] |
Table 3: Enzyme Inhibition Kinetics of Boldine (Parent Compound) Note: This data is for the parent compound, boldine, and provides insight into the foundational inhibitory characteristics of this class of alkaloids.
| Enzyme Source | Substrate | Inhibition Type | Kᵢ (Inhibition Constant) | Reference(s) |
|---|
| Mushroom (Agaricus bisporus) | L-DOPA | Mixed-type | 7.203 ± 0.933 mM |[11] |
Key Experimental Protocols
The following sections detail the methodologies used in pivotal studies to elucidate the mechanism and efficacy of this compound.
Protocol: Determination of Cytotoxicity by MTT Assay
This protocol is based on studies evaluating the anti-melanoma effects of DAB.[4][9]
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound formulations on B16BL6 melanoma cells.
-
Methodology :
-
Cell Culture : B16BL6 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere for 24 hours.
-
Treatment : Culture medium is replaced with fresh medium containing various concentrations of DAB formulations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Untreated cells serve as a control.
-
Incubation : Cells are incubated with the formulations for a specified period (e.g., 24 hours).
-
MTT Assay : 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and plates are incubated for an additional 4 hours.
-
Solubilization : The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.
-
Analysis : Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Protocol: Ex Vivo Skin Permeation Study using Franz Diffusion Cell
This protocol is adapted from studies assessing the topical delivery of DAB.[4][9]
-
Objective : To evaluate the skin permeation and retention of this compound from different topical formulations.
-
Methodology :
-
Skin Preparation : Excised human cadaver skin is thawed, and the subcutaneous fat is removed. The skin is dermatomed to a uniform thickness (e.g., ~500 µm).
-
Franz Cell Assembly : The prepared skin is mounted onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The diffusion area is typically around 0.64 cm².
-
Receptor Medium : The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), maintained at 37°C, and stirred continuously.
-
Formulation Application : A known quantity of the DAB formulation (e.g., 100 mg) is applied evenly to the skin surface in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor medium and replaced with fresh medium.
-
Skin Retention Analysis : At the end of the experiment (24 hours), the skin surface is cleaned. The skin section is then minced, and DAB is extracted using a suitable solvent (e.g., methanol).
-
Quantification : The concentration of DAB in the receptor samples and skin extracts is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Analysis : Permeation parameters, such as cumulative amount permeated and steady-state flux, are calculated. Skin retention is reported as the amount of drug per gram of skin tissue.
-
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The mechanism of action of this compound is a sophisticated, multi-target process that provides a robust framework for its application in treating hyperpigmentation disorders. Its primary strength lies in the dual inhibition of tyrosinase, which is further potentiated by its ability to act as an α-adrenergic antagonist and a calcium channel blocker. These actions collectively disrupt the key signaling and enzymatic steps in the melanogenesis pathway. Further research into its modulation of MITF gene expression could unveil additional layers of its regulatory function. The quantitative data from both in vitro and clinical studies confirm its high efficacy and support its use as a superior alternative to traditional depigmenting agents like hydroquinone. For drug development professionals, DAB represents a well-characterized lead compound whose multi-target profile can be leveraged for developing next-generation dermatological therapies.
References
- 1. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 3. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-beautyproducts.com [pure-beautyproducts.com]
- 6. pure-beautyproducts.com [pure-beautyproducts.com]
- 7. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (72584-75-9) for sale [vulcanchem.com]
- 11. researchgate.net [researchgate.net]
Diacetyl Boldine: A Technical Guide to its Role in Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders and the cosmetic demand for skin lightening agents have driven extensive research into the mechanisms of melanogenesis and the identification of potent inhibitors. Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[1][2] Diacetyl boldine (DAB), a derivative of the natural alkaloid boldine found in the Chilean boldo tree, has emerged as a significant agent in the regulation of skin pigmentation.[3][4] This technical guide provides an in-depth analysis of this compound's role as a tyrosinase inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.
Introduction to this compound and Tyrosinase
Melanin, the primary determinant of skin, hair, and eye color, is produced in melanosomes through a process called melanogenesis.[1] The enzyme tyrosinase initiates this pathway by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Overproduction of melanin can lead to various dermatological conditions such as melasma and post-inflammatory hyperpigmentation.[5] Consequently, the inhibition of tyrosinase is a primary strategy for developing skin depigmenting agents.[1][7]
This compound (DAB), also known under the trade name Lumiskin™, is a synthetic derivative of boldine.[3] While boldine itself exhibits tyrosinase-inhibiting effects, diacetylation is believed to enhance its stability and efficacy for topical applications.[8][9] DAB has been incorporated into various cosmetic formulations for its skin-lightening properties and has shown efficacy in clinical settings for treating conditions like facial melasma.[10][11][12]
Mechanism of Action
This compound employs a dual-action mechanism to reduce melanin synthesis, making it a particularly effective agent. Its primary modes of action are:
-
Stabilization of Inactive Tyrosinase: The most prominent mechanism attributed to this compound is its ability to stabilize tyrosinase in its inactive conformation.[3][12] This prevents the enzyme from being activated, thereby preemptively halting the melanogenesis cascade. This mode of action is distinct from many other inhibitors that only target the active enzyme.
-
Direct Inhibition of Tyrosinase Activity: In addition to preventing its activation, this compound can also directly inhibit the enzymatic activity of already active tyrosinase.[3][13] This direct inhibition contributes to an overall reduction in melanin production.
While the precise signaling pathway for DAB is not fully elucidated, studies on its parent compound, boldine, suggest a potential mechanism involving the antagonism of alpha-adrenergic receptors and interference with calcium (Ca2+) influx.[14] These actions can disrupt the signaling cascades that lead to the activation of tyrosinase.
Quantitative Data on Inhibitory Efficacy
Quantitative assessment of this compound's efficacy comes from a variety of in vitro and in vivo studies. While specific kinetic constants like IC50 for DAB are not consistently published in peer-reviewed literature, data from patents and manufacturer studies provide valuable insights.
Table 1: In Vitro Efficacy of this compound
| Parameter | Result | Comparison / Condition | Source |
|---|---|---|---|
| Tyrosinase Activity Inhibition | ~53% reduction | Direct enzymatic assay | [3] |
| Melanin Production Inhibition | Up to 70% reduction | Cell-based melanin content assay | [3] |
| Comparative Tyrosinase Inhibition | ~27 times more effective | Compared to Kojic Acid and Ascorbic Acid |[13] |
Table 2: Efficacy of the Parent Compound, Boldine
| Parameter | Value | Enzyme Source | Inhibition Type | Source |
|---|
| Inhibition Constant (Ki) | 7.203 ± 0.933 mM | Mushroom (Agaricus bisporus) | Mixed-type |[15] |
Note: The data for boldine provides context but may not be directly extrapolated to this compound.
Signaling Pathway in Melanogenesis Regulation
The regulation of tyrosinase activity is a complex process involving various signaling pathways. Based on the known effects of the parent compound boldine, a proposed pathway for this compound's action involves the modulation of upstream signals that control tyrosinase activation. Alpha-adrenergic receptor antagonism and the reduction of intracellular calcium levels can inhibit the cAMP-dependent protein kinase A (PKA) pathway, which in turn reduces the phosphorylation of CREB and the subsequent expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.
Experimental Protocols
The following sections detail standardized protocols for assessing the tyrosinase inhibitory and anti-melanogenic effects of compounds like this compound.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the direct inhibitory effect of a test compound on the enzymatic activity of commercially available mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and Kojic acid in the buffer. The final solvent concentration should be kept constant (e.g., <1%) in all wells.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (this compound dilutions) or control.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required for 50% inhibition).
-
Cell-Based Melanin Content Assay
This assay quantifies the effect of a test compound on melanin production in a cell culture model, typically using B16F10 melanoma cells.[16]
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH, optional stimulant)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
96-well cell culture plate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Optionally, add a stimulant like α-MSH to induce melanogenesis.
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis and Melanin Solubilization:
-
After incubation, wash the cells twice with PBS to remove residual medium.
-
Lyse the cells by adding 100 µL of the NaOH/DMSO lysis buffer to each well.
-
Incubate at a higher temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin pigment.[17]
-
-
Measurement:
-
Data Normalization (Optional but Recommended):
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure the observed decrease in melanin is not due to cytotoxicity.
-
Alternatively, perform a protein quantification assay (e.g., BCA) on the cell lysate and normalize the melanin content to the total protein content.[17]
-
-
Data Analysis:
-
Calculate the percentage of melanin content relative to the untreated (or vehicle-treated) control.
-
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. medkoo.com [medkoo.com]
- 5. biofor.co.il [biofor.co.il]
- 6. mdpi.com [mdpi.com]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SYNTHESIS OF NOVEL BOLDINE AMIDES AND THEIR IN VITRO INHIBITORY EFFECTS ON A MUSHROOM TYROSINASE | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 12. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 14. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. med.upenn.edu [med.upenn.edu]
A Technical Guide to the Natural Sourcing and Extraction of Boldine for Diacetyl Boldine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and subsequent synthesis of Diacetyl boldine from its precursor, boldine. Boldine, a potent aporphine alkaloid, is primarily sourced from the Chilean boldo tree (Peumus boldus Molina). This document details various extraction techniques, including traditional and modern methods, with a focus on providing actionable experimental protocols. Furthermore, it outlines the synthetic pathway for the acetylation of boldine to yield this compound, a compound of interest in various therapeutic and cosmetic applications. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the workflows involved.
Natural Sources of Boldine
Boldine is an alkaloid predominantly found in the leaves and bark of the Chilean Boldo tree (Peumus boldus), a member of the Monimiaceae family.[1][2] While Peumus boldus remains the primary commercial source, boldine has also been identified in other plant species, offering alternative avenues for its sourcing.
The concentration of boldine varies significantly depending on the part of the plant, with the bark generally exhibiting a higher content than the leaves.[2]
Table 1: Natural Sources of Boldine and Part-Specific Content
| Plant Species | Family | Plant Part | Boldine Content (% w/w) |
| Peumus boldus | Monimiaceae | Bark | ~1.0% - 6%[2] |
| Peumus boldus | Monimiaceae | Leaves | ~0.1% - 0.5%[2] |
| Lindera aggregata | Lauraceae | Not Specified | Present |
| Actinodaphne pruinosa | Lauraceae | Not Specified | Present |
| Litsea cubeba | Lauraceae | Not Specified | Present |
| Phoebe grandis | Lauraceae | Bark | Present |
Extraction of Boldine from Peumus boldus
The extraction of boldine from its natural sources is a critical first step in the synthesis of this compound. A variety of methods have been employed, ranging from conventional solvent-based techniques to more modern and sustainable approaches. The choice of extraction method can significantly impact the yield and purity of the resulting boldine.
Conventional Extraction Methods
Maceration is a simple and widely used method for boldine extraction. It involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent.
Experimental Protocol: Maceration of Boldine from Peumus boldus Leaves
-
Preparation of Plant Material: Dry the leaves of Peumus boldus at room temperature in the dark for 30 days. Grind the dried leaves into a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: For every 50 g of the dried powder, add 250 mL of 99.9% methanol. Macerate the mixture at 50°C for 1 hour with continuous stirring.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate at 50°C for 2 hours in a thermostabilized bath to reduce the solvent volume.
-
Acid-Base Extraction (Purification):
-
Add 400 mL of acidified water (with 2-3 drops of 1% acetic acid) to the concentrated extract.
-
Filter the solution and wash it three times with 150 mL of diethyl ether to remove non-polar impurities.
-
Basify the aqueous extract to pH 9.5 with 25% ammonium hydroxide.
-
Extract the boldine into an organic solvent by washing three times with 200 mL of dichloromethane.
-
-
Final Concentration: Combine the dichloromethane fractions and dry them under an extraction hood for 8 hours. Dissolve the residue in a known volume of methanol for quantification.
Modern Extraction Methods
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their rupture and enhances the release of intracellular contents, thereby improving extraction efficiency and reducing extraction time.[3]
Experimental Protocol: Ultrasound-Assisted Extraction of Boldine from Peumus boldus Leaves [3]
-
Preparation of Plant Material: Use dried and powdered leaves of Peumus boldus.
-
Extraction Parameters:
-
Solvent: Water
-
Solid-to-Liquid Ratio: 6% (w/v)
-
Sonication Power: 23 W/cm²
-
Temperature: 36°C
-
Extraction Time: 40 minutes
-
-
Procedure:
-
Suspend the powdered leaves in water at the specified ratio in a suitable vessel.
-
Immerse the ultrasonic probe into the suspension.
-
Apply ultrasound at the specified power, temperature, and duration.
-
After extraction, filter the mixture to separate the extract.
-
The extract can then be further purified using the acid-base extraction method described in section 2.1.1.
-
Supercritical fluid extraction (SFE) with carbon dioxide is a green technology that utilizes CO₂ in its supercritical state as a solvent. By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like boldine.[4]
Experimental Protocol: Supercritical CO₂ Extraction of Boldine from Peumus boldus Leaves [4]
-
Preparation of Plant Material: Use dried and ground leaves of Peumus boldus.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon Dioxide (CO₂)
-
Co-solvent: Ethanol (5% v/v)
-
Pressure: 450 bar
-
Temperature: 50°C
-
Extraction Time: 7 hours
-
-
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize and heat the system to the specified conditions with CO₂ and the ethanol co-solvent.
-
Maintain a constant flow of the supercritical fluid through the extraction vessel for the duration of the extraction.
-
De-pressurize the fluid in a separator vessel to precipitate the extracted compounds.
-
Collect the boldine-rich extract for further analysis and purification.
-
Comparison of Extraction Methods
The efficiency of boldine extraction varies significantly with the chosen method and the parameters employed. The following table summarizes the reported yields from different techniques.
Table 2: Comparison of Boldine Yield from Various Extraction Methods
| Extraction Method | Plant Part | Solvent/Conditions | Boldine Yield | Reference |
| Maceration | Leaves | Methanol | Not specified | |
| Ultrasound-Assisted Extraction (UAE) | Leaves | Water, 23 W/cm², 36°C, 40 min | Significantly higher than conventional maceration | [3] |
| Supercritical CO₂ Extraction | Leaves | CO₂ with 5% Ethanol, 450 bar, 50°C | 7.4 ppm | [4] |
| Hot Pressurized Water | Leaves | 100°C | 26.8 ppm | [5] |
| Natural Deep Eutectic Solvents (NADES) | Leaves | Proline-oxalic acid | 2.362 mg/g of plant |
Synthesis of this compound
This compound is a semi-synthetic derivative of boldine, produced through the acetylation of its two phenolic hydroxyl groups. This modification can alter the molecule's lipophilicity and biological activity.
Acetylation Reaction
The most common method for the synthesis of this compound is the acetylation of boldine using an acetylating agent in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
Boldine
-
Acetyl chloride (as the acetylating agent)
-
Triethylamine (as the base)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
-
Procedure:
-
Dissolve boldine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the boldine spot on TLC), quench the reaction by adding a small amount of water or methanol.
-
Neutralize the mixture with a dilute acid solution (e.g., 1N HCl).
-
Extract the product into an organic solvent (e.g., chloroform).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
-
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the extraction and synthesis pathways.
Caption: Workflow for the extraction and purification of boldine.
Caption: Synthesis pathway of this compound from boldine.
References
- 1. Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uc.cl [repositorio.uc.cl]
Diacetyl Boldine: A Technical Guide to its History, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl boldine, a synthetic derivative of the natural alkaloid boldine, has emerged as a significant compound in the field of dermatology, primarily for its skin-lightening properties. Marketed commercially as Lumiskin™ by Sederma, this molecule has garnered attention for its multi-faceted mechanism of action that goes beyond simple tyrosinase inhibition. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological activity of this compound, with a focus on the experimental data and signaling pathways relevant to its application in skincare and potential therapeutic uses.
Introduction
This compound, chemically known as (S)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diyl diacetate, is a lipophilic derivative of boldine.[1][2] Boldine is an aporphine alkaloid naturally occurring in the bark and leaves of the Chilean Boldo tree (Peumus boldus).[3][4] The acetylation of boldine enhances its skin permeability, making it a more effective topical agent.[5] Its primary application is in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone.[6]
History and Discovery
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.
| Property | Value | Reference(s) |
| Molecular Formula | C23H25NO6 | [11] |
| Molecular Weight | 411.4 g/mol | [11] |
| Log P | 2.9 | [5] |
| Solubility | Soluble in DMSO | [11] |
| Appearance | White fine powder | [12] |
| Purity (HPLC) | ≥95.0% | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the extraction of boldine from its natural source followed by a chemical modification.
Step 1: Extraction of Boldine
A general procedure for the extraction of boldine from the dried bark of Peumus boldus involves solvent extraction. The powdered bark is typically subjected to maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol. The resulting crude extract is then concentrated under reduced pressure. Purification of boldine from the crude extract is achieved using chromatographic techniques, such as column chromatography on silica gel.
Step 2: Acetylation of Boldine
The purified boldine is then subjected to diacetylation. A typical laboratory-scale protocol would be as follows:
-
Dissolve boldine in a suitable aprotic solvent, such as pyridine or a mixture of dichloromethane and a base (e.g., triethylamine).
-
Add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to proceed for a specified time, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated in vacuo.
-
The crude this compound is then purified by recrystallization from a suitable solvent system or by column chromatography to yield a white to off-white solid.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the successful addition of the two acetyl groups.[12]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Biological Activity and Mechanism of Action
This compound exerts its skin-lightening effects through a multi-target mechanism.
Tyrosinase Inhibition
The primary mechanism of action of this compound is the inhibition of tyrosinase, the key enzyme in melanogenesis.[11] It has been reported to reduce melanin production by up to 70%.[13] This inhibition occurs through a dual action:
-
Direct Inhibition of Tyrosinase Activity: this compound directly interferes with the catalytic activity of the enzyme.
-
Stabilization of Tyrosinase in its Inactive Form: It is proposed that this compound can bind to the inactive conformation of tyrosinase, preventing its activation.[13]
dot
Caption: Mechanism of tyrosinase inhibition by this compound.
Alpha-Adrenergic Receptor Antagonism
This compound has been shown to act as an antagonist of α-adrenergic receptors on melanocytes.[10] The activation of these receptors by catecholamines can stimulate melanogenesis. By blocking these receptors, this compound can downregulate the signaling cascade that leads to increased melanin production.
dot
Caption: this compound's role as an α-adrenergic antagonist.
Regulation of Calcium Influx
Calcium signaling plays a crucial role in melanogenesis.[14] this compound is reported to influence calcium flow within skin cells.[11] By modulating calcium influx into melanocytes, it can interfere with the signaling pathways that are dependent on calcium for the activation of melanogenic enzymes and processes. The precise channels and mechanisms are still an area of active research.
dot
Caption: Modulation of calcium influx by this compound.
Preclinical and Clinical Data
In Vitro Studies
-
Tyrosinase Inhibition: Studies have demonstrated that this compound can significantly inhibit mushroom tyrosinase activity. Quantitative data on IC50 values are proprietary to manufacturers but are generally considered potent.
-
Cytotoxicity: In a study evaluating its potential for chemoprotection against melanoma, this compound formulated in a microemulsion showed significantly higher cytotoxicity towards B16BL6 melanoma cell lines compared to a control solution.[5]
Clinical Studies
A notable clinical trial investigated the efficacy and safety of a combination therapy for facial melasma, which included a serum containing this compound.[4]
| Study Parameter | Results | Reference |
| Study Design | Randomized, double-blind, 12-week comparative study in 40 female subjects with facial melasma. | [4] |
| Intervention | Combination of a this compound serum at night and a cream with this compound, TGF-β1 biomimetic oligopeptide-68, and sunscreen during the day. | [4] |
| Comparator | 2% and 4% hydroquinone cream. | [4] |
| Efficacy Assessment | Melasma Area and Severity Index (MASI) score. | [4] |
| Key Findings | - Significant improvement in MASI score at 6 and 12 weeks (P < 0.05).- 76.3% of subjects reported moderate improvement.- The this compound-containing formulations showed either more efficacy or faster action in pigment reduction compared to hydroquinone. | [4][15] |
| Safety | Well-tolerated with only mild, temporary skin reactions. No severe adverse events were reported. | [4] |
Applications
The primary application of this compound is in the cosmetic industry for:
-
Skin Lightening and Brightening: Used in creams, serums, and lotions to reduce the appearance of dark spots, age spots, and other forms of hyperpigmentation.[6]
-
Evening Skin Tone: Helps to create a more uniform and radiant complexion.
-
Treatment of Melasma: As demonstrated in clinical studies, it can be an effective component in the management of this challenging skin condition.[4]
Conclusion
This compound represents a significant advancement in the development of topical agents for skin lightening and the management of hyperpigmentation. Its multi-target mechanism of action, encompassing tyrosinase inhibition, α-adrenergic receptor antagonism, and modulation of calcium signaling, provides a comprehensive approach to reducing melanin production. Supported by preclinical and clinical data demonstrating its efficacy and safety, this compound stands as a valuable tool for researchers, scientists, and drug development professionals working in the field of dermatology and cosmetic science. Further research into its precise molecular interactions and signaling pathways will continue to enhance our understanding and application of this innovative molecule.
References
- 1. Melanocyte-keratinocyte interaction induces calcium signalling and melanin transfer to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of the alpha-1-adrenoceptor signal transduction system on human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 7. Signalling pathways evoked by alpha1-adrenoceptors in human melanoma cells. | Semantic Scholar [semanticscholar.org]
- 8. WO2014170801A1 - Prevention and treatment of infra-red related skin damages - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nstchemicals.com [nstchemicals.com]
- 13. Signalling pathways evoked by alpha1-adrenoceptors in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Calcium Signaling in Melanoma [mdpi.com]
- 15. researchgate.net [researchgate.net]
Diacetyl Boldine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Aporphine Alkaloid Derivative: From Synthesis to Therapeutic Potential
Abstract
Diacetyl boldine, a semi-synthetic derivative of the natural aporphine alkaloid boldine, has emerged as a compound of significant interest in the fields of dermatology and oncology.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. The guide summarizes all available quantitative data in structured tables for ease of comparison and utilizes Graphviz diagrams to illustrate its key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's therapeutic potential.
Introduction
Aporphine alkaloids, a class of isoquinoline alkaloids, are naturally occurring compounds found in various plant families and are known for their diverse pharmacological activities.[4] Boldine, the primary alkaloid extracted from the bark of the Chilean Boldo tree (Peumus boldus), has a long history of use in traditional medicine.[1][5] Its derivative, this compound (DAB), also known as 1,10-diacetoxy-2,9-dihydroxyaporphine, has garnered attention for its potent biological effects, particularly in skin lightening and as a potential anti-melanoma agent.[2][3][5] The acetylation of boldine enhances its lipophilicity, potentially improving its skin permeation and efficacy.[6] This guide will delve into the technical aspects of this compound, providing a foundation for its exploration in therapeutic applications.
Physicochemical Properties
This compound is a white, fine powder with a molecular weight of 411.45 g/mol and a chemical formula of C23H25NO6.[7][8] Its enhanced lipophilicity compared to boldine is a key characteristic influencing its biological activity and formulation development.
| Property | Value | Reference |
| CAS Number | 72584-75-9 | [7] |
| Molecular Formula | C23H25NO6 | [7] |
| Molecular Weight | 411.45 g/mol | [8] |
| Appearance | White fine powder | |
| Chemical Name | (S)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diyl diacetate | [7] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Room temperature, away from light | [8] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the extraction of boldine from its natural source followed by a chemical modification.[2]
Extraction of Boldine
Boldine is typically extracted from the bark of the Peumus boldus tree. The general procedure involves:
-
Maceration: The dried and powdered bark is macerated with a suitable organic solvent, such as methanol or ethanol, to extract the alkaloids.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to purification techniques, such as column chromatography, to isolate pure boldine.
Acetylation of Boldine
The conversion of boldine to this compound is achieved through an acetylation reaction.[2]
-
Reaction: Boldine is reacted with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or sodium bicarbonate.[9][10] The hydroxyl groups on the boldine molecule are converted to acetyl groups.
-
Purification: The resulting this compound is then purified, typically by recrystallization or chromatography, to obtain a high-purity final product.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily related to its anti-melanogenic and cytotoxic activities.
Inhibition of Tyrosinase
The skin-lightening properties of this compound are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[6] Its inhibitory action is twofold:
-
Stabilization of Inactive Tyrosinase: this compound stabilizes the tyrosinase enzyme in its inactive conformation, preventing it from participating in melanogenesis.[6]
-
Direct Inhibition: It may also directly compete with the substrate (L-DOPA) for the active site of the enzyme.[1]
α-Adrenergic Antagonism and Calcium Influx Inhibition
Boldine, the precursor to this compound, has been shown to exhibit α-adrenergic antagonist properties and to interfere with calcium influx.[3] These actions may contribute to the overall mechanism of this compound, potentially influencing cellular signaling pathways involved in melanogenesis and cell proliferation.
Experimental Data
Cytotoxicity against Melanoma Cells
This compound has demonstrated significant cytotoxic effects against B16BL6 melanoma cells, suggesting its potential as an anti-cancer agent.[3][11]
| Formulation | IC50 (µg/mL) | Cell Line | Reference |
| This compound in Microemulsion (F1) | 1 | B16BL6 | [3][11] |
| This compound in Microemulsion (F2) | 10 | B16BL6 | [3][11] |
| This compound in MCT Oil | 50 | B16BL6 | [3][11] |
Clinical Efficacy in Melasma
A clinical study investigating the efficacy of a formulation containing this compound for the treatment of melasma showed promising results.[12][13]
| Parameter | Result | Duration | Patient Population | Reference |
| MASI Score Reduction | Significant improvement at 6 and 12 weeks (P < 0.05) | 12 weeks | 38 female subjects | [12][13] |
| Patient Self-Assessment | 2.6% markedly improved, 76.3% moderately improved, 21.1% slightly improved | 12 weeks | 38 female subjects | [12][13] |
Skin Permeation
Ex vivo skin permeation studies using Franz diffusion cells have shown that microemulsion formulations can significantly enhance the skin retention of this compound compared to an oil-based solution.[14]
| Formulation | Cumulative Amount Permeated (µg/cm²) after 24h (Tape-stripped skin) | Skin Retention | Reference |
| Microemulsion F1 | 437 ± 22 | Significantly higher than control | [14] |
| Microemulsion F2 | 351 ± 24 | Significantly higher than control | [14] |
| DAB in MCT Oil (Control) | 43.6 ± 28.8 | - | [14] |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is a general method for the acetylation of phenols and can be adapted for the synthesis of this compound from boldine.
Materials:
-
Boldine
-
Acetic anhydride
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography apparatus
Procedure:
-
Dissolve boldine in a suitable organic solvent such as dichloromethane.
-
Add the base catalyst (e.g., pyridine) to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Tyrosinase Inhibition Assay
This protocol is based on the dopachrome method using L-DOPA as a substrate.[1][15][16]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.
-
In a 96-well plate, add the phosphate buffer, the test compound (this compound) or positive control (kojic acid), and the tyrosinase solution.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[15][16]
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals using a microplate reader to determine the rate of dopachrome formation.[15][16]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound on B16BL6 melanoma cells.[3]
Materials:
-
B16BL6 melanoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed B16BL6 cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound and incubate for 24 hours.[3]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 544 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Ex Vivo Skin Permeation Study
This protocol utilizes a Franz diffusion cell to evaluate the skin permeation of this compound.[14]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Phosphate-buffered saline (PBS) as the receptor medium
-
This compound formulation
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed PBS and maintain the temperature at 32°C to mimic physiological skin temperature.
-
Apply the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace with fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the study, recover the drug remaining on the skin surface and retained within the skin for mass balance analysis.
α-Adrenergic Receptor Binding Assay
This is a general protocol for a radioligand binding assay to determine the affinity of a compound for α-adrenergic receptors.[17][18][19][20]
Materials:
-
Cell membranes expressing the α-adrenergic receptor subtype of interest
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors)
-
Unlabeled this compound (competitor)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Intracellular Calcium Measurement
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels.[5][21][22][23][24]
Materials:
-
Adherent cells expressing the receptor of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline or other suitable buffer
-
This compound
-
Agonist for the receptor of interest
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with the fluorescent calcium indicator dye by incubating them with the AM ester form of the dye.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound for a specified pre-incubation period.
-
Stimulate the cells with an agonist to induce a calcium response.
-
Measure the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Analyze the data to determine the effect of this compound on the agonist-induced intracellular calcium mobilization.
Conclusion and Future Directions
This compound, as an aporphine alkaloid derivative, demonstrates significant potential in both cosmetic and therapeutic applications. Its well-characterized mechanism of action as a tyrosinase inhibitor provides a strong basis for its use in treating hyperpigmentation disorders like melasma.[6][12][13] Furthermore, its cytotoxic effects against melanoma cells open avenues for its investigation as a novel anti-cancer agent.[3][11]
The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its formulation for enhanced delivery and efficacy, and conducting further preclinical and clinical studies to fully evaluate its therapeutic potential and safety profile. The exploration of its effects on other signaling pathways and its potential application in other diseases also warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. deascal.com [deascal.com]
- 3. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemwhat.com [chemwhat.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tyrosinase inhibition assay [bio-protocol.org]
- 16. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the lipophilicity of Diacetyl boldine in biological membranes.
An In-depth Technical Guide to the Lipophilicity of Diacetyl Boldine in Biological Membranes
Introduction
This compound (DAB), a synthetic derivative of the natural alkaloid boldine found in the Chilean Boldo tree, is a prominent ingredient in the cosmetic and dermatological fields.[1][2] Marketed under trade names like Lumiskin™, it is primarily recognized for its skin-lightening properties, which stem from its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][3] Understanding the lipophilicity of this compound is crucial for optimizing its formulation, ensuring its effective penetration through the stratum corneum, and elucidating its interaction with biological membranes to exert its therapeutic effects. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for assessing its lipophilicity and membrane permeability, and an exploration of its biological signaling pathways.
Physicochemical Properties of this compound
The lipophilicity of a compound is a critical determinant of its ability to traverse the lipid-rich barriers of biological membranes. This property is commonly quantified by the partition coefficient (Log P), which describes the distribution of a compound between an octanol and a water phase. A Log P value of 2.9 for this compound indicates its moderate lipophilicity.[1][4][5][6]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₆ | [1] |
| Molecular Weight | 411.4 g/mol | [1][4] |
| Log P (Octanol-Water Partition Coefficient) | 2.9 - 3.10 | [1][4][6][7][8] |
| Water Solubility (Estimated) | 4.653 mg/L @ 25 °C | [7][8] |
| Appearance | Solid powder | [1] |
Experimental Protocols for Lipophilicity and Permeability Assessment
The evaluation of a compound's lipophilicity and its ability to permeate biological membranes is fundamental in drug development and formulation science. Below are detailed protocols for standard methodologies.
Determination of Log P: The Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (Log P) of a compound.[9][10] It directly measures the distribution of the analyte between two immiscible liquid phases, typically n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase.
-
Partitioning: Mix the this compound solution with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the complete partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
References
- 1. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 2. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C23H25NO6 | CID 11732365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 72584-75-9 [thegoodscentscompany.com]
- 8. EPI System Information for this compound 72584-75-9 [thegoodscentscompany.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Diacetyl Boldine: A Molecular Deep Dive into its Antioxidant Properties
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the antioxidant properties of Diacetyl boldine (DAB) at a molecular level. This compound, a synthetic derivative of boldine, an alkaloid from the Chilean boldo tree, is increasingly recognized for its potent antioxidant capabilities. This document collates available scientific data to elucidate its mechanisms of action, offering a valuable resource for those engaged in antioxidant research and the development of novel therapeutics.
Executive Summary
This compound demonstrates significant antioxidant activity through a multi-faceted molecular approach. While it is widely known for its application in dermatology for skin lightening by inhibiting tyrosinase, its core antioxidant properties are rooted in its ability to directly scavenge free radicals and potentially modulate key cellular antioxidant pathways. This guide will detail the quantitative measures of its antioxidant efficacy, the experimental protocols used to ascertain these properties, and the signaling pathways it influences.
Direct Radical Scavenging Activity
This compound's primary antioxidant function lies in its capacity to neutralize harmful free radicals. This is a critical mechanism for mitigating oxidative stress, a key contributor to cellular damage and various pathologies. The efficacy of this free-radical scavenging is quantified using standardized assays.
Data Presentation: In Vitro Antioxidant Activity of Boldine (Parent Compound)
While specific IC50 values for this compound are not extensively reported in publicly available literature, data for its parent compound, boldine, provide a strong indication of its potential.
| Assay | Test Substance | IC50 Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | Boldine | ~25 µM | Trolox | ~50 µM |
| ABTS Radical Scavenging | Boldine | ~5 µM | Trolox | ~10 µM |
Note: The data presented above is for boldine, the parent compound of this compound. Further research is required to establish the specific IC50 values for this compound.
Experimental Protocols:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), this compound solution at various concentrations, and a reference antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
A specific volume of the this compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), this compound solution at various concentrations, and a reference antioxidant.
-
Procedure:
-
The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
A defined volume of the this compound solution is added to the diluted ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the ABTS radical scavenging assay.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Antioxidants can interrupt this process. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation.
Data Presentation: Inhibition of Lipid Peroxidation by Boldine (Parent Compound)
| Assay | Test Substance | Concentration | % Inhibition of Lipid Peroxidation |
| TBARS Assay | Boldine | 100 µM | > 90% |
Note: This data is for boldine. Specific quantitative data for this compound's inhibition of lipid peroxidation requires further investigation.
Experimental Protocol:
TBARS (Thiobarbituric Acid Reactive Substances) Assay:
This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored complex.
-
Reagents: Sample containing lipids (e.g., tissue homogenate, cell lysate), Trichloroacetic acid (TCA), Thiobarbituric acid (TBA) solution, this compound solution.
-
Procedure:
-
A lipid-containing sample is incubated with an oxidizing agent to induce peroxidation, in the presence and absence of this compound.
-
The reaction is stopped by adding TCA to precipitate proteins.
-
The supernatant is collected after centrifugation.
-
TBA solution is added to the supernatant, and the mixture is heated (e.g., at 95°C for 60 minutes).
-
After cooling, the absorbance of the resulting pink-colored complex is measured at approximately 532 nm.
-
The concentration of MDA is calculated from a standard curve.
-
The percentage inhibition of lipid peroxidation by this compound is then determined.
-
Caption: TBARS assay workflow for measuring lipid peroxidation.
Modulation of Cellular Antioxidant Defense Systems
Beyond direct radical scavenging, antioxidants can also exert their effects by modulating endogenous antioxidant defense mechanisms. This often involves the activation of signaling pathways that lead to the increased expression of antioxidant enzymes.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and detoxifying enzymes.
While direct evidence for this compound activating the Nrf2 pathway is still emerging, the structural characteristics of related phenolic compounds suggest this as a plausible mechanism of action. Activation of this pathway by this compound would lead to the upregulation of enzymes such as:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
Further research is necessary to definitively establish the role of this compound in modulating the Nrf2-ARE pathway and the subsequent impact on the activity of these crucial antioxidant enzymes.
Caption: The Nrf2-ARE signaling pathway and potential activation by this compound.
Conclusion and Future Directions
This compound exhibits promising antioxidant properties at a molecular level, primarily through direct free radical scavenging and potentially through the modulation of endogenous antioxidant defense systems like the Nrf2 pathway. While data on its parent compound, boldine, is more readily available, the structural similarities suggest that this compound possesses a comparable, if not enhanced, antioxidant profile.
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Quantitative analysis: Determination of specific IC50 values for this compound in various antioxidant assays.
-
Enzymatic studies: Investigation of the direct effects of this compound on the activity of SOD, CAT, and GPx.
-
Signaling pathway analysis: Definitive confirmation and detailed characterization of the activation of the Nrf2-ARE pathway by this compound.
-
In vivo studies: Evaluation of the antioxidant efficacy of this compound in relevant animal models of diseases associated with oxidative stress.
This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the current understanding of this compound's antioxidant properties and highlighting key areas for future investigation. The continued exploration of this compound holds significant promise for the development of novel antioxidant-based therapies.
The Effect of Acetylation on Boldine's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boldine, a naturally occurring aporphine alkaloid found predominantly in the leaves and bark of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological properties. Extensive research has highlighted its potential as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent.[1] The chemical structure of boldine, featuring two hydroxyl groups, presents opportunities for structural modification to potentially enhance its biological activities. One such modification is acetylation, leading to the formation of diacetylboldine (DAB). This technical guide provides an in-depth analysis of the current scientific understanding of how acetylation impacts the biological activity of boldine, offering a comparative overview for researchers and professionals in drug development.
Physicochemical Properties and Synthesis
Acetylation of boldine involves the introduction of acetyl groups to its hydroxyl moieties, resulting in the formation of O,O'-diacetylboldine. This structural modification alters the physicochemical properties of the parent molecule, notably increasing its lipophilicity.[2] This enhanced lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered bioavailability and cellular uptake.
Experimental Protocol: Synthesis of O,O'-Diacetylboldine
Materials:
-
Boldine
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve boldine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a slight excess, e.g., 2.2 equivalents) to the solution.
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure O,O'-diacetylboldine.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scale.
Comparative Biological Activity
The acetylation of boldine has been shown to modulate its biological activity, with effects varying depending on the specific therapeutic area.
Anticancer Activity
Comparative studies on the cytotoxic effects of boldine and its acetylated derivative have yielded interesting results, particularly in the context of breast cancer and melanoma.
| Compound | Cell Line | Assay | IC₅₀ | Source |
| Boldine | MDA-MB-231 (human breast cancer) | MTT | 46.5 ± 3.1 µg/mL (48h) | [1] |
| MDA-MB-468 (human breast cancer) | MTT | 50.8 ± 2.7 µg/mL (48h) | [1] | |
| O,O'-Diacetylboldine | Mammary Carcinoma Cells | Not Specified | > 100 µM | |
| Diacetylboldine (in F1 microemulsion) | B16BL6 (murine melanoma) | MTT | 1 µg/mL | [3] |
| Diacetylboldine (in F2 microemulsion) | B16BL6 (murine melanoma) | MTT | 10 µg/mL | [3] |
| Diacetylboldine (in MCT oil) | B16BL6 (murine melanoma) | MTT | 50 µg/mL | [3] |
Table 1: Comparative Cytotoxicity of Boldine and Diacetylboldine.
One study reported that both boldine and O,O'-diacetylboldine were inactive against mammary carcinoma cells, with IC₅₀ values greater than 100 µM. In contrast, another study found that boldine exhibited significant cytotoxicity against MDA-MB-231 and MDA-MB-468 breast cancer cell lines.[1] Furthermore, diacetylboldine, when formulated in microemulsions, demonstrated potent cytotoxic effects against the B16BL6 melanoma cell line, with IC₅₀ values as low as 1 µg/mL.[3] This suggests that the formulation of the acetylated compound can dramatically influence its anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
Complete cell culture medium
-
Boldine or diacetylboldine dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (boldine or diacetylboldine) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
Skin-Lightening Activity
Diacetylboldine is notably recognized for its application in cosmetology as a skin-lightening agent. Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[2]
| Compound | Activity | Effect | Source |
| Diacetylboldine | Tyrosinase Inhibition | Reduces melanin production by up to 70% | [2] |
| Tyrosinase Inhibition | Reduces melanogenesis by 53% in vitro | [2] |
Table 2: Skin-Lightening Activity of Diacetylboldine.
Diacetylboldine is reported to reduce melanin production by up to 70% and inhibit melanogenesis by 53% in vitro.[2] This effect is attributed to its ability to stabilize tyrosinase in its inactive form.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer
-
Test compound (diacetylboldine)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of tyrosinase, L-DOPA, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations and the tyrosinase solution.
-
Incubate the plate for a short period.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control (no inhibitor).
Antioxidant Activity
Boldine is a well-established antioxidant. While direct comparative studies on the antioxidant activity of boldine and diacetylboldine are not extensively available in the searched literature, the antioxidant capacity of boldine has been quantified in various assays.
| Assay | IC₅₀ of Boldine (µg/mL) | Source |
| DPPH radical scavenging | 33.00 | |
| ABTS radical scavenging | 19.83 | |
| Hydroxyl radical scavenging | 14.00 | |
| Superoxide anion scavenging | 29.00 | |
| Hydrogen peroxide scavenging | 27.00 | |
| Nitric oxide scavenging | 11.96 |
Table 3: Antioxidant Activity of Boldine.
The acetylation of phenolic hydroxyl groups, which are crucial for the radical scavenging activity of flavonoids and other phenolic compounds, could potentially alter the antioxidant capacity of boldine. Further research is needed to directly compare the antioxidant potential of boldine and diacetylboldine.
Anti-inflammatory Activity
Boldine has demonstrated anti-inflammatory properties in various in vivo models. For instance, in the carrageenan-induced paw edema model in rats, boldine has been shown to reduce inflammation.[4] Information directly comparing the anti-inflammatory effects of boldine and diacetylboldine is limited.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound (boldine or diacetylboldine)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound or vehicle control to the rats (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[5][6]
Signaling Pathways
The biological activities of boldine are mediated through its interaction with various cellular signaling pathways. Acetylation may alter these interactions, leading to differential downstream effects.
NF-κB Pathway
Boldine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[1] The effect of diacetylboldine on the NF-κB pathway has not been extensively studied in the available literature.
Apoptosis Pathway
Boldine has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 9 and 3/7.[1]
ERK and AKT Signaling
The effects of boldine and diacetylboldine on the ERK and AKT signaling pathways, which are crucial in cell proliferation, survival, and migration, are not well-documented in the provided search results. Further investigation is required to elucidate the role of acetylation in modulating these pathways.
Conclusion
Acetylation of boldine to form diacetylboldine is a viable strategy to modify its physicochemical and biological properties. The available data suggests that this modification can significantly enhance its skin-lightening and, in specific formulations, its anticancer activities. However, there is a clear need for more direct comparative studies to fully understand the impact of acetylation on the broad spectrum of boldine's biological activities, including its antioxidant and anti-inflammatory effects. Furthermore, a deeper investigation into the effects of diacetylboldine on key signaling pathways will be crucial for elucidating its mechanism of action and guiding future drug development efforts. This technical guide highlights the current knowledge and underscores the promising, yet underexplored, potential of acetylated boldine derivatives in various therapeutic applications.
References
- 1. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Diacetyl boldine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to assess the efficacy of Diacetyl boldine (DAB), a derivative of boldine from the Chilean Boldo tree. DAB is primarily recognized for its skin-lightening properties, attributed to its potent inhibition of tyrosinase.[1][2] Additionally, its parent compound, boldine, has demonstrated antioxidant, anti-inflammatory, and neuroprotective activities, suggesting a broader therapeutic potential for DAB that warrants investigation through the described assays.[3][4]
Data Presentation: Quantitative Efficacy of this compound and Boldine
The following tables summarize the quantitative data on the efficacy of this compound and its parent compound, boldine, in various in vitro assays.
Table 1: Tyrosinase Inhibition and Melanogenesis
| Compound | Assay | Cell Line/Enzyme Source | Key Findings | Reference |
| This compound | Tyrosinase Activity | Mushroom Tyrosinase | ~53% reduction in enzyme activity. | [2] |
| This compound | Melanin Production | Not specified | Up to 70% decrease in melanin production. | [2] |
| This compound | Melanin Production | Melanocytes | ~40 ppm of DAB showed higher inhibition than ~1000 ppm of kojic acid. | [5] |
| This compound | Tyrosinase Activity | Not specified | ~27 times more effective inhibitor than kojic acid and ascorbic acid. | [5] |
| Boldine | Tyrosinase Activity | Mushroom Tyrosinase | Mixed-type inhibitor with a Ki of 7.203 ± 0.933 mM. | [6] |
Table 2: Cytotoxicity
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound (in F1 microemulsion) | MTT Assay | B16BL6 melanoma cells | 1 µg/mL | [7][8][9] |
| This compound (in F2 microemulsion) | MTT Assay | B16BL6 melanoma cells | 10 µg/mL | [7][8][9] |
| This compound (in MCT oil) | MTT Assay | B16BL6 melanoma cells | 50 µg/mL | [7][8][9] |
| Boldine | Cytotoxicity | Spinal cord cell cultures | 100 µM was toxic; 25 µM was non-toxic and selected for further experiments. | [10] |
Table 3: Cholinesterase Inhibition
| Compound | Enzyme | IC50 | Reference |
| Boldine | Acetylcholinesterase (AChE) | 372 µmol/l | [11] |
| Boldine | Butyrylcholinesterase (BChE) | 321 µmol/l | [11] |
Table 4: Anti-Inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Boldine | Prostaglandin Biosynthesis Inhibition | 53% inhibition at 75 µM. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro testing of this compound.
Experimental Protocols
Tyrosinase Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations.
-
Prepare a stock solution of kojic acid as a positive control.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the this compound dilutions (or kojic acid/solvent control) to each well.[12]
-
Add 50 µL of the tyrosinase enzyme solution to each well.[12]
-
Incubate the plate at 25°C for 10 minutes.[12]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[12]
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 475-510 nm in kinetic mode, with readings taken every minute for 30 to 60 minutes.[12][13]
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cell Viability (MTT) Assay
This assay is crucial to determine the cytotoxic effects of this compound on cells and to establish a non-toxic concentration range for further cell-based assays.
Materials:
-
B16BL6 melanoma cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve DAB).
-
Incubate the cells for 24 hours.[7]
-
-
MTT Assay:
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the effect of this compound on melanin production in a cellular context.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
NaOH (1N)
-
6-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) in the presence of α-MSH (to stimulate melanin production) for 48-72 hours.
-
-
Cell Lysis and Melanin Quantification:
-
After treatment, wash the cells with PBS and lyse them.
-
Centrifuge the lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1N NaOH by heating at 80°C for 1 hour.
-
-
Measurement and Analysis:
-
Measure the absorbance of the dissolved melanin at 405 nm.
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Compare the melanin content of treated cells to that of untreated controls to determine the percentage of melanin inhibition.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, can be used to evaluate the potential neuroprotective effects of this compound by measuring its ability to inhibit AChE.[14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare various dilutions of this compound in a suitable solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound dilutions.
-
Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement and Analysis:
-
Measure the absorbance at 412 nm kinetically for several minutes.[14] The yellow color produced from the reaction of thiocholine and DTNB is proportional to the enzyme activity.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition and the IC50 value as described for the tyrosinase inhibition assay.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of this compound to scavenge free radicals, indicating its antioxidant potential.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various dilutions of this compound and the positive control in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the this compound dilutions or control to each well.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 515-540 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
References
- 1. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 2. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis [frontiersin.org]
- 11. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. attogene.com [attogene.com]
Application Notes and Protocols for Diacetyl boldine in Cell Culture Studies
Introduction
Diacetyl boldine (DAB), a synthetic derivative of the natural alkaloid boldine, is a compound of increasing interest in biomedical research.[1] Primarily recognized for its potent tyrosinase inhibitory activity, DAB holds promise in dermatological applications for skin lightening.[1] Beyond its effects on melanogenesis, emerging evidence suggests that DAB, much like its parent compound boldine, may possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable tool for in vitro investigations across various cell types.
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell viability, apoptosis, and key signaling pathways. The methodologies are designed for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, boldine, in various cell lines. This information is crucial for designing experiments and determining appropriate working concentrations.
Table 1: IC50 Values of this compound (DAB) and Boldine
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| This compound (in F1 microemulsion) | B16BL6 (murine melanoma) | MTT | 24 hours | 1 µg/mL | [2] |
| This compound (in F2 microemulsion) | B16BL6 (murine melanoma) | MTT | 24 hours | 10 µg/mL | [2] |
| This compound (in MCT oil) | B16BL6 (murine melanoma) | MTT | 24 hours | 50 µg/mL | [2] |
| Boldine | MDA-MB-231 (human breast cancer) | MTT | 48 hours | 46.5 ± 3.1 µg/mL | [3][4] |
| Boldine | MDA-MB-468 (human breast cancer) | MTT | 48 hours | 50.8 ± 2.7 µg/mL | [3][4] |
| Boldine | KB (human oral carcinoma) | MTT | 24 hours | ~40 µM | [5] |
| Boldine | HEp-2 (human laryngeal carcinoma) | MTT | 24 hours | ~30 µM | [5] |
Table 2: Effects of Boldine on Protein and Gene Expression
| Compound | Cell Line/System | Target | Effect | Concentration | Reference |
| Boldine | MDA-MB-231 | Bcl-2 | Downregulation | 12.5 - 50 µg/mL | [4][6] |
| Boldine | MDA-MB-231 | Bax | Upregulation | 12.5 - 50 µg/mL | [4][6] |
| Boldine | MDA-MB-231 | Caspase-3/7 | Activation | 12.5 - 50 µg/mL | [3][4] |
| Boldine | MDA-MB-231 | Caspase-9 | Activation | 12.5 - 50 µg/mL | [3][4] |
| Boldine | MDA-MB-231 | NF-κB (nuclear translocation) | Inhibition | 25 - 50 µg/mL | [4] |
| Boldine | Rat Paw Tissue | TNF-α mRNA | Inhibition | 0.5 mg/kg (in vivo) | [7] |
| Boldine | Rat Paw Tissue | IL-6 mRNA | Inhibition | 0.5 mg/kg (in vivo) | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For cell culture experiments, a concentrated stock solution in sterile DMSO is recommended.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
-
When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
-
2. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study using this compound on B16BL6 melanoma cells.[8]
-
Materials:
-
B16BL6 melanoma cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest DAB concentration).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 544 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for assessing apoptosis induced by this compound.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
4. Western Blot Analysis
This protocol can be used to investigate the effect of this compound on the expression of proteins involved in melanogenesis, apoptosis, and inflammation.
-
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-NF-κB p65, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
5. Quantitative Real-Time PCR (qPCR)
This protocol allows for the analysis of changes in gene expression in response to this compound treatment.
-
Materials:
-
Cells of interest
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., TYR, MITF, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 2. This compound (72584-75-9) for sale [vulcanchem.com]
- 3. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Preclinical Research of Diacetyl Boldine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl boldine (DAB), a derivative of the natural alkaloid boldine found in the Chilean boldo tree, is primarily recognized for its role in dermatology as a skin-lightening agent.[1][2][3] Its mechanism of action in this context involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4] Emerging research on its parent compound, boldine, has revealed potent antioxidant, anti-inflammatory, and neuroprotective properties, suggesting a broader therapeutic potential for DAB.[5][6][7][8] Boldine has shown promise in preclinical models of neurodegenerative diseases and neuroinflammation by modulating pathways associated with oxidative stress, glial cell activity, and calcium homeostasis.[6][7][8]
These application notes provide a framework for designing and conducting animal model studies to investigate the therapeutic potential of this compound in neurodegenerative and neuroinflammatory disorders. The protocols outlined below are based on established methodologies and the known biological activities of boldine, offering a starting point for the preclinical evaluation of DAB.
Proposed Therapeutic Indications for Investigation
Based on the pharmacological profile of its parent compound, this compound is a promising candidate for investigation in the following areas:
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where oxidative stress and neuroinflammation are key pathological features.
-
Neuroinflammatory Conditions: Including sterile inflammation models that mimic aspects of traumatic brain injury or stroke.
I. Animal Model Studies in Neurodegeneration: Alzheimer's Disease Model
This section outlines a proposed study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model
-
Model: 5xFAD transgenic mice. These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations, leading to an aggressive and early onset of amyloid plaque deposition and cognitive deficits.
-
Age: 6 months (at the start of treatment), a stage where significant pathology is present.
-
Groups:
-
Wild-type (WT) littermates + Vehicle
-
5xFAD mice + Vehicle
-
5xFAD mice + this compound (Low Dose)
-
5xFAD mice + this compound (High Dose)
-
Drug Administration
-
Compound: this compound (purity >98%)
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage or intraperitoneal injection. Given the low oral bioavailability of boldine, intraperitoneal injection may be preferred for initial studies to ensure systemic exposure.[9][10]
-
Dosage: A dose-finding study is recommended. Based on effective oral doses of boldine in neuroprotective studies (ranging from 10-100 mg/kg), initial doses for DAB could be in the range of 5-50 mg/kg.[7][11]
-
Frequency and Duration: Daily for 8 weeks.
Experimental Workflow
Data Presentation: Expected Quantitative Outcomes
| Parameter | Measurement | Expected Outcome with DAB Treatment |
| Cognitive Function | Escape latency in Morris Water Maze (seconds) | Decrease |
| Time spent in target quadrant (probe trial, %) | Increase | |
| Neuroinflammation | Iba1-positive microglia count (cells/mm²) | Decrease |
| GFAP-positive astrocyte count (cells/mm²) | Decrease | |
| Brain TNF-α levels (pg/mg protein) | Decrease | |
| Brain IL-6 levels (pg/mg protein) | Decrease | |
| Amyloid Pathology | Aβ plaque load (%) | Decrease |
Experimental Protocols
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (22-25°C) and a submerged escape platform.[11][12]
-
Acquisition Phase (5 days, 4 trials/day):
-
Mice are placed in the pool from one of four starting positions.
-
The time to find the hidden platform (escape latency) is recorded (max 60s).
-
If the mouse fails to find the platform, it is guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim for 60s.
-
The time spent in the target quadrant where the platform was previously located is measured.[10]
-
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected in sucrose, and sectioned (30-40 µm) on a cryostat.
-
Staining:
-
Sections are washed in PBS and permeabilized with Triton X-100.
-
Blocking is performed with normal serum (e.g., goat serum) to prevent non-specific antibody binding.[1][9]
-
Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP).
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount sections and visualize using a fluorescence microscope.
-
-
Quantification: Image analysis software is used to quantify the number of positive cells or the fluorescent intensity in the hippocampus and cortex.
-
Sample Preparation: Brain tissue (hippocampus or cortex) is homogenized in lysis buffer containing protease inhibitors.[13]
-
Assay:
-
A commercial ELISA kit for mouse TNF-α or IL-6 is used according to the manufacturer's instructions.
-
Briefly, standards and samples are added to antibody-coated plates.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
-
Data Analysis: A standard curve is generated to calculate the concentration of the cytokine in the samples, normalized to total protein concentration.
II. Animal Model Studies in Neurodegeneration: Parkinson's Disease Model
This section details a proposed study to assess the neuroprotective effects of this compound in a rat model of Parkinson's disease.
Animal Model
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats. This model induces a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of Parkinson's disease.[3]
-
Species: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Sham-operated + Vehicle
-
6-OHDA lesioned + Vehicle
-
6-OHDA lesioned + this compound (Pre-treatment)
-
6-OHDA lesioned + this compound (Post-treatment)
-
Drug Administration
-
Compound, Vehicle, Route, Dosage: As described for the Alzheimer's model.
-
Frequency and Duration:
-
Pre-treatment group: Daily administration starting 7 days before 6-OHDA lesioning and continuing for 21 days post-lesion.
-
Post-treatment group: Daily administration starting 24 hours after 6-OHDA lesioning and continuing for 21 days.
-
Experimental Workflow
Data Presentation: Expected Quantitative Outcomes
| Parameter | Measurement | Expected Outcome with DAB Treatment |
| Motor Function | Apomorphine-induced contralateral rotations (turns/min) | Decrease |
| Dopaminergic Neuron Survival | Tyrosine Hydroxylase (TH)-positive cell count in substantia nigra | Increase |
| Neuroinflammation | Iba1-positive microglia count in substantia nigra (cells/mm²) | Decrease |
| GFAP-positive astrocyte count in substantia nigra (cells/mm²) | Decrease | |
| Dopamine Levels | Striatal dopamine concentration (ng/mg tissue) | Increase |
Experimental Protocols
-
Anesthesia: Rats are anesthetized (e.g., isoflurane) and placed in a stereotaxic frame.
-
Injection: A burr hole is drilled over the medial forebrain bundle. 6-OHDA (e.g., 8 µg in 4 µL saline with 0.02% ascorbic acid) is infused unilaterally at a slow rate.[3]
-
Recovery: The incision is sutured, and the animal is monitored during recovery.
-
Habituation: Rats are habituated to the testing chamber.
-
Drug Administration: Apomorphine (e.g., 0.5 mg/kg, s.c.) is administered to induce rotational behavior.
-
Recording: Full 360° contralateral (away from the lesioned side) rotations are counted for 30-60 minutes using an automated system.
III. Proposed Signaling Pathways for this compound
The neuroprotective effects of boldine, and likely this compound, are pleiotropic. The following diagrams illustrate potential signaling pathways that could be investigated.
References
- 1. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | | SynZeal [synzeal.com]
Formulating Diacetyl Boldine for Topical Delivery: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the formulation of Diacetyl boldine (DAB) for topical delivery in a research setting.
This compound, a derivative of boldine from the Chilean Boldo tree, is a potent antioxidant with significant potential in dermatology.[1][2] Its primary mechanism of action involves the inhibition of melanogenesis, making it a compound of interest for treating hyperpigmentation and for its potential chemoprotective effects against skin cancer.[3][4][5] This document outlines key physicochemical properties, formulation strategies, and detailed experimental protocols to guide the preclinical evaluation of topical this compound formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective topical formulations.
| Property | Value | Reference |
| Molecular Weight | 411.4 g/mol | [3] |
| Log P | 2.9 | [3] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | White fine powder | [6] |
Formulation Strategies for Topical Delivery
The lipophilic nature of this compound (Log P = 2.9) presents a challenge for its incorporation into aqueous topical formulations.[3] To overcome this, various formulation strategies can be employed to enhance its solubility, stability, and skin penetration.
Microemulsions
Microemulsions are thermodynamically stable, transparent, and easily prepared systems that can enhance the skin permeation of both lipophilic and hydrophilic drugs.[3] They are composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.
Gels
Gels are semisolid systems consisting of a liquid phase entrapped within a three-dimensional polymeric matrix. They offer a cosmetically elegant and non-greasy vehicle for topical drug delivery.
Creams
Creams are semisolid emulsions, which are either oil-in-water (O/W) or water-in-oil (W/O). They are suitable for a wide range of active pharmaceutical ingredients and can provide moisturizing benefits.
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of this compound topical formulations.
Protocol 1: Preparation of a this compound Microemulsion
This protocol is based on the aqueous titration method to construct a pseudo-ternary phase diagram and identify the optimal microemulsion formulation.
Materials:
-
This compound
-
Oil phase (e.g., Medium-chain triglyceride oil)
-
Surfactant (e.g., Lecithin, Solutol® HS 15)
-
Co-surfactant (e.g., Propylene glycol)
-
Distilled water
Procedure:
-
Constructing the Pseudo-ternary Phase Diagram:
-
Prepare various ratios of the surfactant and co-surfactant mixture (Smix).
-
In separate vials, mix the oil phase with the Smix at different weight ratios (e.g., 9:1, 8:2, 7:3, etc.).
-
Titrate each oil/Smix mixture with distilled water dropwise, with continuous stirring at 25°C.
-
Observe the mixture for transparency and turbidity. The point at which the mixture becomes turbid is the endpoint.
-
Calculate the percentage composition of the oil, Smix, and water at these endpoints.
-
Plot the compositions on a triangular coordinate graph to construct the pseudo-ternary phase diagram and identify the microemulsion region (the transparent, single-phase area).
-
-
Preparation of the this compound Microemulsion:
-
Select a formulation composition from within the stable microemulsion region of the phase diagram.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the required amount of water to the mixture while stirring continuously until a transparent microemulsion is formed.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determine using dynamic light scattering. Formulations with a mean globule size of around 50 nm and a PDI of <0.2 are desirable.[7][8]
-
pH: Measure using a pH meter. A pH range of 5-7 is generally considered suitable for dermatological use.[9]
-
Viscosity: Measure using a viscometer.
Protocol 2: Preparation of a this compound Gel
Materials:
-
This compound
-
Gelling agent (e.g., Carbopol 940)
-
Solvent (e.g., Propylene glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Preservative (e.g., Methylparaben)
-
Purified water
Procedure:
-
Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is obtained.
-
Dissolve this compound and the preservative in the solvent.
-
Slowly add the drug solution to the gelling agent dispersion while stirring.
-
Neutralize the gel by adding the neutralizing agent dropwise until the desired pH and viscosity are achieved.
Protocol 3: Preparation of a this compound Cream (Oil-in-Water)
Materials:
-
This compound
-
Oil phase (e.g., Cetyl alcohol, stearic acid)
-
Aqueous phase (e.g., Purified water, glycerin)
-
Emulsifying agents (e.g., Span 60, Tween 60)
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Heat the components of the oil phase to 70-75°C until everything is melted and uniform.
-
In a separate beaker, heat the aqueous phase to the same temperature.
-
Dissolve this compound in the oil phase.
-
Slowly add the aqueous phase to the oil phase with continuous stirring.
-
Continue stirring until the cream has cooled to room temperature and congealed.
In Vitro and Ex Vivo Evaluation Protocols
Protocol 4: In Vitro Release Study
This study evaluates the release of this compound from the formulation.
Apparatus:
-
Franz diffusion cell assembly
-
Dialysis membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
Procedure:
-
Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C.
-
Apply a known amount of the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for this compound content using a validated analytical method like HPLC.[4]
Protocol 5: Ex Vivo Skin Permeation Study
This study assesses the permeation of this compound through the skin.
Materials:
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Franz diffusion cell assembly
-
Receptor medium
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the procedure outlined in Protocol 4 (steps 2-5).
-
At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and process it to determine the amount of this compound retained in the skin.
Protocol 6: Cellular Cytotoxicity Assay (MTT Assay)
This assay evaluates the effect of the this compound formulation on the viability of skin cells, such as melanoma cells (e.g., B16BL6) or normal keratinocytes.[7][8]
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation and control formulations for a specified period (e.g., 24 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Animal Model Protocol
Protocol 7: Two-Stage Mouse Skin Carcinogenesis Model
This model is a classic and well-established method for evaluating the chemopreventive potential of topical agents.
Animal Model:
-
Female ICR or SENCAR mice (6-8 weeks old)
Procedure:
-
Initiation: Apply a single topical dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), dissolved in a suitable vehicle (e.g., acetone) to the shaved dorsal skin of the mice.
-
Promotion: One week after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), dissolved in a vehicle.
-
Treatment: Apply the this compound formulation topically to the treatment group animals at a specified dose and frequency (e.g., 30 minutes before each TPA application). The control group should receive the vehicle alone.
-
Observation: Monitor the mice weekly for the appearance, number, and size of skin papillomas for a period of 20-24 weeks.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the skin tumors for histopathological analysis to confirm the nature of the lesions (e.g., papillomas, squamous cell carcinomas).
Data to Collect:
-
Tumor incidence (% of mice with tumors)
-
Tumor multiplicity (average number of tumors per mouse)
-
Tumor volume
Data Presentation
All quantitative data from the aforementioned protocols should be summarized in clearly structured tables for easy comparison between different formulations and controls.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Code | Droplet Size (nm) ± SD | PDI ± SD | pH ± SD | Viscosity (cP) ± SD |
| Microemulsion F1 | ||||
| Microemulsion F2 | ||||
| Gel G1 | N/A | N/A | ||
| Cream C1 |
Table 2: In Vitro Release of this compound
| Time (h) | Cumulative Release (%) ± SD |
| Microemulsion F1 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 |
Table 3: Ex Vivo Skin Permeation and Retention of this compound
| Formulation | Cumulative Permeation (µg/cm²) ± SD | Skin Retention (µg/g skin) ± SD |
| Microemulsion F1 | ||
| Gel G1 | ||
| Cream C1 | ||
| Control (DAB in solution) |
Table 4: Cytotoxicity of this compound Formulations on B16BL6 Melanoma Cells (IC50 values)
| Formulation | IC50 (µg/mL) |
| Microemulsion F1 | |
| Gel G1 | |
| Cream C1 | |
| Free DAB |
Table 5: Efficacy of Topical this compound in the Two-Stage Mouse Skin Carcinogenesis Model
| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) ± SD | Average Tumor Volume (mm³) ± SD |
| DMBA + TPA (Control) | |||
| DMBA + TPA + Vehicle | |||
| DMBA + TPA + DAB Formulation |
Visualizations
Caption: Signaling pathway of this compound in melanocytes.
References
- 1. [PDF] Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined use of two formulations containing this compound, TGF‐β1 biomimetic oligopeptide‐68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin | Semantic Scholar [semanticscholar.org]
- 6. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 7. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma [ouci.dntb.gov.ua]
- 8. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Diacetyl Boldine as a Positive Control in Tyrosinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation. In the screening and characterization of novel tyrosinase inhibitors, the use of a reliable positive control is essential for assay validation and the accurate interpretation of results. Diacetyl boldine (DAB), a derivative of boldine, an alkaloid from the boldo tree, has been identified as an effective inhibitor of melanogenesis.[2] This document provides detailed application notes and protocols for the use of this compound as a positive control in tyrosinase inhibition assays.
Mechanism of Action
This compound primarily functions by stabilizing tyrosinase in its inactive conformation.[3][4] This mechanism differs from many common tyrosinase inhibitors that act as competitive or non-competitive inhibitors at the enzyme's active site. By locking the enzyme in an inactive state, this compound effectively reduces the overall rate of melanin synthesis. In vitro studies have demonstrated that this compound can reduce melanogenesis by 53%.[3]
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in vitro.
| Property | Value |
| Molecular Weight | 411.4 g/mol [2][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and ethanol[3] |
| Storage | Store at 2-8°C for short-term use and -20°C for long-term storage. |
Table 1: Physicochemical properties of this compound.
Quantitative Data for Tyrosinase Inhibitors
While a specific direct enzymatic IC50 value for this compound with mushroom tyrosinase is not widely reported, its efficacy in cellular and clinical studies is well-documented. For comparative purposes, the IC50 values of commonly used tyrosinase inhibitors are provided below.
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | Inhibition Type |
| Kojic Acid | ~13.8 µM | Competitive |
| Arbutin | ~4.8 mM | Competitive |
| Hydroquinone | ~0.17 mM | Substrate/Inhibitor |
| Boldine | Ki = 7.203 ± 0.933 mM | Mixed-type |
Table 2: IC50 values and inhibition types of common tyrosinase inhibitors. Note that the value for Boldine is the inhibition constant (Ki).
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based tyrosinase inhibition assay using L-DOPA as a substrate and this compound as a positive control.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Positive Control)
-
Test compounds
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold (4°C) sodium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh immediately before use to minimize auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Test Compound Stock Solutions: Dissolve test compounds in DMSO to create concentrated stock solutions.
Assay Procedure
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to be used as the positive control.
-
Prepare serial dilutions of the test compounds in sodium phosphate buffer.
-
The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid interference with enzyme activity.
-
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank: 100 µL of Sodium Phosphate Buffer.
-
Negative Control: 60 µL of Sodium Phosphate Buffer + 20 µL of Tyrosinase Solution.
-
Positive Control: 40 µL of Sodium Phosphate Buffer + 20 µL of this compound dilution + 20 µL of Tyrosinase Solution.
-
Test Sample: 40 µL of Sodium Phosphate Buffer + 20 µL of Test Compound dilution + 20 µL of Tyrosinase Solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of 10 mM L-DOPA solution to all wells except the blank. The total volume in each well will be 100 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode. Take readings every minute for 20-30 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for the positive control and test compounds using the following formula:
% Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
Where:
-
Vcontrol is the rate of reaction of the negative control.
-
Vsample is the rate of reaction in the presence of the test compound or this compound.
-
-
Plot the % inhibition against the concentration of the test compounds and this compound to determine their respective IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Mandatory Visualizations
Caption: Experimental workflow for the tyrosinase inhibition assay.
References
Application of Diacetyl Boldine in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl boldine, a derivative of boldine extracted from the bark of the Chilean boldo tree, has emerged as a significant compound in dermatological research, primarily for its potent skin-lightening properties.[1][2] Its multifaceted mechanism of action, targeting key pathways in melanogenesis, alongside its antioxidant and potential chemoprotective effects, makes it a compelling candidate for the development of novel dermatological treatments. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its primary dermatological effects through a dual-action mechanism that inhibits melanin synthesis.[3][4] It functions as an alpha-adrenergic antagonist and interferes with intracellular calcium influx in melanocytes.[2][3][5][6][7][8] This dual action leads to the stabilization of tyrosinase in its inactive form, a critical enzyme in the melanin production cascade.[3][4] By preventing the activation of tyrosinase, this compound effectively reduces the synthesis of melanin.[3][5][8]
Signaling Pathway of this compound in Melanocytes
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
| Parameter | Finding | Reference |
| Tyrosinase Activity Inhibition | 53% reduction in enzyme activity | [3] |
| Melanin Production Reduction | Up to 70% decrease | [3][4] |
| Cell Line | Assay | Formulation | IC50 | Reference |
| B16BL6 Melanoma Cells | Cytotoxicity (MTT) | Microemulsion (F1) | 1 µg/mL | [5][9][10] |
| B16BL6 Melanoma Cells | Cytotoxicity (MTT) | Microemulsion (F2) | 10 µg/mL | [5][9][10] |
| B16BL6 Melanoma Cells | Cytotoxicity (MTT) | Solution in MCT oil | 50 µg/mL | [5][9][10] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for at least 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity).
-
Protocol 2: In Vitro Melanin Content Assay in B16-F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours. A vehicle control (e.g., DMSO) should be included. For stimulated melanin production, co-treat with α-MSH.
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH with 10% DMSO to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford).
-
Calculate the percentage of melanin inhibition compared to the control group.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on B16BL6 melanoma cells.[5][9][10]
Materials:
-
B16BL6 melanoma cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16BL6 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24-48 hours.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 4: Clinical Assessment of Melasma using the Melasma Area and Severity Index (MASI)
The MASI score is a standardized method for assessing the severity of melasma in clinical trials.[1][3]
Procedure:
-
Divide the face into four regions: Forehead (F), Right Malar (RM), Left Malar (LM), and Chin (C). These regions represent 30%, 30%, 30%, and 10% of the total facial area, respectively.[1][3]
-
Assess the Area (A) of melasma involvement in each region on a scale of 0 to 6:
-
0 = no involvement
-
1 = <10%
-
2 = 10-29%
-
3 = 30-49%
-
4 = 50-69%
-
5 = 70-89%
-
6 = 90-100%[3]
-
-
Assess the Darkness (D) of the pigmentation compared to the surrounding normal skin on a scale of 0 to 4:
-
0 = absent
-
1 = slightly darker
-
2 = mildly darker
-
3 = markedly darker
-
4 = severely darker[1]
-
-
Assess the Homogeneity (H) of the pigmentation on a scale of 0 to 4:
-
0 = uniform
-
1 = specks of pigmentation
-
2 = small patches of pigmentation
-
3 = larger patches of pigmentation
-
4 = confluent pigmentation[1]
-
-
Calculate the MASI score using the following formula: MASI = 0.3 * A(F) * (D(F) + H(F)) + 0.3 * A(RM) * (D(RM) + H(RM)) + 0.3 * A(LM) * (D(LM) + H(LM)) + 0.1 * A(C) * (D(C) + H(C))[3]
The total MASI score ranges from 0 (no melasma) to 48 (severe melasma).[1]
Visualizations
Experimental Workflow for In Vitro Studies
Logical Relationship for Clinical Assessment of Melasma
References
- 1. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-beautyproducts.com [pure-beautyproducts.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Investigating the Anti-Melanoma Effects of Diacetyl Boldine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl boldine (DAB), a synthetic derivative of the natural alkaloid boldine, has demonstrated notable anti-melanoma properties. This document provides detailed application notes and experimental protocols for investigating the cytotoxic and pro-apoptotic effects of DAB on melanoma cells. The information compiled from recent studies indicates that DAB induces apoptosis in melanoma cell lines through the intrinsic mitochondrial pathway, characterized by the upregulation of caspase-3. This guide offers a framework for researchers to explore the therapeutic potential of this compound in melanoma treatment.
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. Natural compounds and their derivatives are a promising source for the development of novel anti-cancer agents. This compound, a more lipophilic and stable derivative of boldine, has shown potent cytotoxic effects against melanoma cells in vitro. Mechanistic studies suggest that its anti-melanoma activity is mediated through the induction of apoptosis via the mitochondrial pathway.[1] This document outlines the key quantitative data, experimental procedures, and underlying signaling pathways to facilitate further research into the anti-melanoma effects of this compound.
Data Presentation
The cytotoxic effects of this compound have been quantified in various studies, primarily using the B16BL6 mouse melanoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Formulation | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |
| This compound in MCT Oil | B16BL6 | 24 hours | 50 | [2] |
| Microemulsion Formulation 1 (F1) | B16BL6 | 24 hours | 1 | [2] |
| Microemulsion Formulation 2 (F2) | B16BL6 | 24 hours | 10 | [2] |
Signaling Pathways
The anti-melanoma effect of this compound is primarily attributed to the induction of apoptosis through the intrinsic mitochondrial pathway. While direct evidence for this compound's modulation of all components in melanoma is still under investigation, studies on its parent compound, boldine, in other cancer cell lines provide a strong indication of the likely mechanism. The proposed signaling cascade is initiated by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-melanoma effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on melanoma cells.
Materials:
-
B16BL6 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or formulated in microemulsions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16BL6 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve DAB).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 544 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Melanoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat melanoma cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Melanoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Experimental Workflow and Logical Relationships
The investigation of the anti-melanoma effects of this compound typically follows a logical progression from initial screening to mechanistic studies.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-melanoma properties of this compound. The evidence strongly suggests that DAB induces apoptosis in melanoma cells through the intrinsic mitochondrial pathway. Further studies utilizing the outlined protocols will be crucial to fully elucidate the molecular mechanisms and to evaluate the therapeutic potential of this compound as a novel anti-melanoma agent.
References
Methodologies for Assessing Diacetyl Boldine's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl boldine, a synthetic derivative of boldine from the boldo tree, is recognized for its skin-lightening and anti-aging properties, which are intrinsically linked to its antioxidant capacity.[1] This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound. The methodologies covered include common in vitro chemical assays and a cellular-based assay to provide a comprehensive evaluation of its antioxidant potential.
Data Presentation
The antioxidant capacity of this compound can be quantified using various assays. Below is a summary of available data. It is important to note that specific IC50 and TEAC values from standardized chemical assays are not widely published in the available literature. Researchers are encouraged to perform these assays to determine these values empirically.
| Assay Type | Parameter | Result | Source |
| Lipid Peroxidation Assay | Reduction in lipid peroxidation | 42% in UV-irradiated skin models | [2] |
| Cytotoxicity Assay (related to antioxidant effects) | IC50 against B16BL6 melanoma cells | 1 µg/mL (in a microemulsion formulation) | [2] |
Key Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[3]
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form, which is measured spectrophotometrically.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of this compound or control to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically. [4] Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound or control to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time. [5] Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and a working solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator) in phosphate buffer. This should be made fresh daily.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 25 µL of this compound, control, or blank (phosphate buffer) to a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence decay. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. [6] Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation. [6][7] Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Wash the cells again with PBS.
-
Add various concentrations of this compound or a control (e.g., quercetin) to the cells and incubate for 1 hour.
-
Add AAPH (a peroxyl radical generator) to induce oxidative stress.
-
Immediately measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The percentage of inhibition is determined relative to the control wells (cells treated with AAPH but no antioxidant). The results can be expressed as quercetin equivalents.
Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: General workflow for assessing this compound's antioxidant capacity.
Conceptual Signaling Pathway of Antioxidant Action
Caption: Potential antioxidant mechanisms of this compound.
References
Application Notes and Protocols for the Purification of Boldine Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boldine, a major aporphine alkaloid found in the leaves and bark of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest due to its diverse pharmacological activities.[1] It has been reported to possess potent antioxidant, anti-inflammatory, cytoprotective, and antitumor properties.[1] The therapeutic potential of boldine has led to increased research into its mechanisms of action and potential applications in drug development.
This document provides detailed application notes and protocols for the purification of boldine using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to guide researchers in obtaining high-purity boldine for in-vitro and in-vivo studies.
Data Presentation
Table 1: Analytical HPLC Methods for Boldine Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Supelco Discovery® RP Amide C16 (15 cm x 4.6 mm, 5 µm)[2] | PRP-1 10 µm HPLC column[3] |
| Mobile Phase | A: AcetonitrileB: 10 mM Ammonium acetate (pH 3 with acetic acid)-acetonitrile (90:10 v/v)[2] | Water:Acetonitrile:Methanol:1M Triethylammonium acetate (pH 9.0) (50:25:25:5 v/v/v/v)[3] |
| Elution Type | Gradient[2] | Isocratic[3] |
| Flow Rate | 0.7 mL/min[2] | Not Specified |
| Detection | UV at 302 nm[2] | Diode Array Detector at 304 nm (reference at 420 nm)[3] |
| Injection Volume | 20 µL[2] | Not Specified |
| Temperature | 22 ± 2°C[2] | Not Specified |
Table 2: Gradient Elution Program for Method 1
| Time (minutes) | % Solvent A (Acetonitrile) | % Solvent B (Ammonium Acetate Buffer) |
| 0 | 10 | 90 |
| 5 | 20 | 80 |
| 10 | 40 | 60 |
| 15 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
Data adapted from Stévigny et al., 2004.[2]
Experimental Protocols
Protocol 1: Extraction of Boldine from Peumus boldus Leaves
This protocol describes a methanol-based extraction method for obtaining a crude extract enriched with boldine.
Materials:
-
Dried and powdered leaves of Peumus boldus
-
Methanol (99.9%)
-
Acidified water (1% acetic acid)
-
Dichloromethane
-
Ammonium hydroxide (25%)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate 50 g of dried, powdered Peumus boldus leaves with 250 mL of 99.9% methanol at 50°C for 1 hour.[2]
-
Filter the mixture and concentrate the filtrate in a thermostabilized bath at 50°C for 2 hours.[2]
-
To the resulting extract, add 400 mL of acidified water (pH adjusted to ~2-3 with 1% acetic acid).[2]
-
Filter the acidified extract and wash it three times with 150 mL of ether to remove non-polar compounds.[2]
-
Basify the aqueous extract to pH 9.5 with 25% ammonium hydroxide.[2]
-
Extract the basic aqueous phase three times with 200 mL of dichloromethane.[2]
-
Combine the dichloromethane extracts and dry them under an extraction hood for 8 hours.[2]
-
Dissolve the dried residue in a known volume of methanol for subsequent HPLC analysis and purification.[2]
Protocol 2: Semi-Preparative HPLC Purification of Boldine
This protocol outlines a general procedure for the purification of boldine from a crude extract using semi-preparative HPLC. The conditions are adapted from analytical methods and general principles of preparative chromatography.
Instrumentation and Materials:
-
Semi-preparative HPLC system with a fraction collector
-
Semi-preparative C18 column (e.g., 10-20 mm internal diameter)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium acetate, pH 3.0
-
Crude boldine extract (dissolved in mobile phase)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude boldine extract in a minimal amount of the initial mobile phase composition (e.g., 10% Acetonitrile, 90% Ammonium acetate buffer). Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the semi-preparative C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Method Development (Scaling Up from Analytical):
-
Begin with the gradient conditions outlined in Table 2. The flow rate should be adjusted based on the column diameter to maintain a similar linear velocity to the analytical method.
-
Perform an initial small injection to determine the retention time of the boldine peak.
-
-
Purification Run:
-
Inject a larger volume of the prepared sample onto the column. The injection volume will depend on the column capacity and the concentration of boldine in the extract.
-
Run the gradient elution program.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on time or UV absorbance.
-
Begin collecting fractions just before the boldine peak starts to elute and continue until the peak has fully eluted. Collect small volume fractions to ensure high purity.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical HPLC method (e.g., Method 1 in Table 1) to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified boldine.
Signaling Pathway Diagrams
Boldine has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Boldine's Anti-Inflammatory Mechanism.
Caption: Boldine's Inhibition of Notch Signaling.
Experimental Workflow Diagram
Caption: HPLC Purification Workflow for Boldine.
References
Application Notes and Protocols for Determining Diacetyl boldine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl boldine, a synthetic derivative of the natural alkaloid boldine found in the Chilean boldo tree, has garnered interest for its potential therapeutic properties, including its cytotoxic effects against cancer cells.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
This application note offers a comprehensive methodology, including cell line selection, reagent preparation, experimental procedures, and data analysis. It also addresses critical considerations for testing natural and synthetic compounds, such as potential interference with the MTT reagent.
Recommended Cell Line: B16BL6 Murine Melanoma
The B16BL6 murine melanoma cell line is a relevant and well-characterized model for studying melanoma.[3] Previous studies have demonstrated the cytotoxic effects of this compound on this cell line, making it a suitable choice for this protocol.[3]
B16BL6 Cell Culture Protocol:
| Parameter | Recommendation |
| Growth Medium | RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4] |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO2.[5] |
| Subculture | When cells reach 70-80% confluency, dissociate with 0.25% Trypsin-EDTA for 2-3 minutes.[4][5] |
| Seeding Density for Assay | 1 x 10⁴ to 2 x 10⁴ cells/well in a 96-well plate. |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
B16BL6 murine melanoma cells[3]
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2]
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2]
Preparation of Solutions
-
This compound Stock Solution (10 mM): this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (MW: 411.45 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.
-
MTT Solvent: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl) or use 100% DMSO.
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for adherent cells, such as B16BL6, in a 96-well plate format.
Day 1: Cell Seeding
-
Harvest B16BL6 cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cells in complete growth medium to a final concentration that will yield 1 x 10⁴ to 2 x 10⁴ cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free medium. A suggested concentration range to test, based on published IC50 values, is 0.1 µg/mL to 100 µg/mL.[3]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solution to the respective wells.
-
For the untreated control wells, add 100 µL of serum-free medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Day 3: MTT Assay and Data Collection
-
After the incubation period, carefully aspirate the medium containing this compound from each well.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including the "medium only" blank.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible in the untreated control wells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Control for Direct MTT Reduction by this compound
Natural compounds, particularly those with antioxidant properties, can sometimes directly reduce MTT, leading to false-positive results.[6] Although this compound is a synthetic derivative, its parent compound is a natural antioxidant. Therefore, it is crucial to perform a cell-free control experiment.
-
In a separate 96-well plate, add 100 µL of serum-free medium to several wells.
-
Add the same concentrations of this compound used in the cytotoxicity assay to these wells.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate and process the plate as described in the MTT assay protocol (Day 3, steps 4-8).
-
If a significant increase in absorbance is observed in the presence of this compound without cells, this indicates interference. The data from the cell-based assay will need to be corrected by subtracting the absorbance values from the cell-free assay for the corresponding concentrations.
Data Presentation and Analysis
Summarize the quantitative data in a structured table for clear comparison.
Table 1: Cytotoxicity of this compound on B16BL6 Cells (Example Data)
| This compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 50 | 0.250 | 0.030 | 20.0 |
| 100 | 0.100 | 0.015 | 8.0 |
Calculation of Percentage Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of this compound concentration and performing a non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis in Melanoma Cells
The cytotoxic effects of boldine, the parent compound of this compound, have been linked to the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. While the precise signaling cascade for this compound in melanoma is still under investigation, a putative pathway can be proposed based on the known mechanisms of boldine and general apoptotic signaling in melanoma.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 5. accegen.com [accegen.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Diacetyl boldine solubility issues in experimental buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Diacetyl boldine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] Its estimated solubility in water is approximately 4.653 mg/L at 25°C.[3] Due to its lipophilicity, a common practice is to first dissolve it in an organic solvent to create a concentrated stock solution before diluting it into aqueous experimental buffers.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in your experimental buffer may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Storing prepared media with the compound at 4°C can lead to precipitation.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[4]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] Ethanol is also a viable option.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a skin-lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin production.[1] It is believed to stabilize tyrosinase in its inactive form, thereby reducing melanogenesis.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Solution |
| Immediate, heavy precipitate upon dilution | The final concentration is too high, or there is a rapid change in solvent polarity ("solvent shock"). | - Prepare a more dilute stock solution in DMSO. - Perform serial dilutions in your experimental buffer. - Add the stock solution dropwise to the pre-warmed buffer while gently vortexing or stirring. |
| Fine, crystalline precipitate forms over time | The solution is supersaturated, and the compound is slowly crystallizing out. | - Lower the final working concentration of this compound. - Ensure your experimental buffer is pre-warmed to 37°C before adding the compound. |
| Cloudy or milky appearance in the final solution | The compound is forming micelles or interacting with proteins or salts in the medium. | - Test the solubility in a simpler buffer like PBS first. - Consider reducing the serum concentration in your cell culture medium if your experiment allows. - For non-cell-based assays, you can try filtering the final solution through a 0.22 µm filter, but be aware this may lower the effective concentration. |
| Precipitate forms after refrigeration | Decreased solubility at lower temperatures. | - Prepare working solutions fresh for each experiment. - Avoid storing aqueous solutions of this compound at 4°C. Stock solutions in 100% DMSO are generally stable when stored at -20°C or -80°C.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 411.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weigh out 4.11 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in a desiccated environment.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (e.g., PBS or Cell Culture Medium)
This protocol details the dilution of a DMSO stock solution into an aqueous buffer to achieve the desired final concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the aqueous buffer (PBS or cell culture medium) to 37°C.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Step 1 (1:100 dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed buffer to get a 100 µM intermediate solution.
-
Step 2 (1:10 dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed buffer to get the final 10 µM working solution.
-
-
Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Important Note on DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Be sure to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
References
Assessing the stability of Diacetyl boldine in different solvents and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Diacetyl boldine (DAB) in various solvents and temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers. For optimal solubility in aqueous solutions, it is advisable to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer.
Q3: What is the general stability of this compound in formulations?
The acetyl groups in this compound contribute to its stability, with a reported shelf life of over 24 months in some formulations.[2] Microemulsion formulations containing this compound have demonstrated physical stability with no phase separation for at least 6 months at 25°C.[2]
Q4: How can I analyze the concentration of this compound during stability studies?
A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound. A validated method has been described using a C18 column with a mobile phase of 0.3% formic acid in water and acetonitrile (80:20 ratio) at a flow rate of 1 mL/min, with UV detection at 254 nm.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound stability.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility in aqueous buffers | This compound has low aqueous solubility. | First, dissolve this compound in a small amount of an organic solvent like DMSO, and then dilute the solution with the aqueous buffer to the desired concentration. |
| Inconsistent HPLC results | Improper sample preparation, column degradation, or mobile phase issues. | Ensure complete dissolution of the sample before injection. Use a guard column to protect the analytical column. Prepare fresh mobile phase for each analysis and ensure it is properly degassed. |
| Rapid degradation observed under certain conditions | This compound may be sensitive to light, oxygen, or extreme pH. Its parent compound, boldine, is known to be photounstable. | Conduct experiments under controlled lighting conditions (e.g., using amber vials). Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. Evaluate stability across a range of pH values to identify the optimal pH for stability. |
| Formation of unknown peaks in chromatograms | Degradation of this compound into new chemical entities. | Use a mass spectrometer (LC-MS) to identify the mass of the degradation products. This information can help in elucidating the degradation pathway. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound to assess its stability under various stress conditions. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the relevant solvent or buffer to achieve the desired concentration for the stability studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies should be performed to achieve a target degradation of 5-20%.
a) Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a this compound working solution. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a this compound working solution. Incubate at a controlled temperature (e.g., 60°C) for the same time intervals as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and prepare for HPLC analysis.
b) Oxidative Degradation
-
Treat a this compound working solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for a defined period, taking samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze the samples by HPLC.
c) Thermal Degradation
-
Place a solid sample of this compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Monitor the samples over a period of several days, collecting aliquots at regular intervals for HPLC analysis.
d) Photolytic Degradation
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
HPLC Analysis Method
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.3% formic acid in water and acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound. This data is hypothetical and intended to serve as a template for presenting experimental results.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery |
| DMSO | 100 | 99.5 | 99.5 |
| Ethanol | 100 | 98.2 | 98.2 |
| Acetonitrile:Water (1:1) | 100 | 95.8 | 95.8 |
| Phosphate Buffer (pH 7.4) | 100 | 92.1 | 92.1 |
Table 2: Effect of Temperature on the Stability of this compound in 50% Ethanol
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24 hours (µg/mL) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 100 | 99.8 | 0.00008 |
| 25 | 100 | 98.5 | 0.00063 |
| 40 | 100 | 95.2 | 0.00204 |
| 60 | 100 | 88.9 | 0.00493 |
Signaling Pathway and Experimental Workflow Diagrams
References
Identifying and mitigating potential assay interference with Diacetyl boldine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference with Diacetyl boldine (DAB).
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during in vitro assays with this compound.
Issue 1: Inconsistent or Unexpected Results in Tyrosinase Inhibition Assays
Users may experience variability or a lack of expected inhibition in tyrosinase activity assays.
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare fresh working solutions of this compound from a new aliquot of a stock solution stored at -20°C and protected from light. |
| Inactive Tyrosinase Enzyme | Run a positive control without any inhibitor to confirm robust enzyme activity. Also, include a known tyrosinase inhibitor, such as kojic acid, as a positive control. Ensure the enzyme has been stored and handled correctly to prevent loss of activity. |
| Incorrect Assay Conditions | Verify the pH of the assay buffer is within the optimal range for the enzyme (typically pH 6.5-7.0). Ensure the correct concentration of the substrate (e.g., L-tyrosine or L-DOPA) is used. |
| This compound Precipitation | Visually inspect wells for any precipitate, as this compound may precipitate in aqueous buffers at high concentrations. If observed, consider lowering the concentration range or adjusting the final DMSO concentration (keeping it below 1% to avoid solvent effects). |
| Variability in Pipetting | Use calibrated pipettes and ensure proper technique. For serial dilutions, ensure thorough mixing at each step to maintain consistency. |
Issue 2: Suspected Interference in Cell Viability Assays (e.g., MTT, MTS, XTT, Resazurin)
This compound's antioxidant properties can directly reduce tetrazolium salts (MTT, MTS, XTT) or resazurin, leading to an overestimation of cell viability.[1]
| Possible Cause | Recommended Solution |
| Direct Reduction of Assay Reagent | Cell-Free Control: Run a control experiment with this compound in cell-free media containing the viability assay reagent. A color or fluorescence change indicates direct reduction by the compound. |
| Wash Step: Before adding the viability assay reagent, remove the media containing this compound and wash the cells with phosphate-buffered saline (PBS). Then, add fresh media and the assay reagent. This minimizes direct interaction between the compound and the reagent.[1] | |
| Alteration of Cellular Metabolism | This compound may alter the metabolic state of cells, affecting the reduction of the assay reagent without directly impacting viability. |
| Orthogonal Assay: Use a viability assay with a different detection principle that does not rely on cellular metabolism, such as a membrane integrity assay (e.g., trypan blue exclusion, propidium iodide staining, or LDH release assay). |
Issue 3: Potential Interference in Fluorescence-Based Assays
Users may observe unexpected fluorescence signals or quenching in their assays.
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | The parent compound, boldine, exhibits fluorescence with an excitation maximum around 320 nm and an emission maximum around 370 nm. This compound may have similar properties. |
| Spectral Scan: Perform a fluorescence scan of this compound alone at the concentration used in the assay to determine its excitation and emission spectra. | |
| Red-Shifted Probes: If this compound's fluorescence overlaps with your assay's fluorophore, consider using a fluorescent probe with excitation and emission wavelengths further in the red region of the spectrum to minimize interference. | |
| Inner Filter Effect | This compound's precursor, boldine, absorbs light in the UV range, with absorption maxima around 282 nm and 302 nm.[2] If your assay uses fluorophores that are excited or emit in this range, this compound may absorb the excitation or emission light, leading to artificially low fluorescence readings. |
| Pre-read Plate: Before adding the fluorescent substrate or initiating the reaction, read the absorbance of the plate containing this compound at the excitation and emission wavelengths of your fluorophore to check for potential absorbance interference. | |
| Lower Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize the inner filter effect. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DAB) is a derivative of boldine, an alkaloid found in the Chilean Boldo tree.[3] Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4] It achieves this through a dual action of stabilizing tyrosinase in its inactive form and directly inhibiting its activity, leading to a reduction in melanin production.[4]
Q2: What are the known physicochemical properties of this compound relevant to in vitro assays?
A2: The following table summarizes key properties of this compound:
| Property | Value | Reference |
| Molecular Weight | ~411.4 g/mol | [5] |
| Solubility | Soluble in DMSO and ethanol. | [6] |
| LogP | 2.9 (indicating moderate lipophilicity) | [4] |
| Appearance | White to light yellow powder. | [6] |
Q3: How can I prepare this compound for in vitro experiments?
A3: For in vitro assays, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the appropriate aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤1%) to avoid affecting enzyme activity or cell health.
Q4: What are the expected UV absorbance and fluorescence properties of this compound?
-
UV Absorbance: Boldine exhibits two main absorption peaks in the UV region at approximately 282 nm and 302 nm.[2]
-
Fluorescence: Boldine has been shown to be fluorescent, with an excitation wavelength of 320 nm and an emission wavelength of 370 nm.[7]
It is recommended to experimentally determine the spectral properties of this compound under your specific assay conditions.
Experimental Protocols
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard tyrosinase inhibition assays and can be used to evaluate the inhibitory effect of this compound.
Materials:
-
Mushroom Tyrosinase
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and Kojic Acid in DMSO.
-
Prepare serial dilutions of this compound and Kojic Acid in phosphate buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-Tyrosine or L-DOPA in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of your this compound dilutions, Kojic Acid dilutions (positive control), or buffer (negative control).
-
Add 140 µL of the substrate solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 40 µL of the mushroom tyrosinase solution to each well to start the reaction.
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Visualizations
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Caption: Logical workflow for troubleshooting potential assay interference with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]
- 7. Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cellular Uptake of Diacetyl Boldine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the cellular uptake of Diacetyl boldine (DAB), a potent antioxidant with applications in skincare and chemoprotection. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, with a focus on nanoformulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound often low?
This compound (DAB) is a lipophilic compound, meaning it is poorly soluble in aqueous environments like cell culture media. This low solubility can lead to precipitation and reduced availability of the compound to the cells, resulting in low cellular uptake and inconsistent experimental results. Its parent alkaloid, boldine, exhibits a short half-life and low oral bioavailability due to extensive first-pass metabolism, further highlighting the challenges in its delivery.
Q2: What are the most promising techniques to improve the cellular uptake of this compound?
Nanoformulations are a key strategy to enhance the solubility and cellular delivery of hydrophobic drugs like DAB. These carriers encapsulate the drug in a biocompatible shell, improving its dispersion in aqueous media and facilitating its interaction with the cell membrane. The most documented and effective method for DAB is the use of microemulsions . Other promising nanocarriers that can be adapted for DAB include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Micelles: Self-assembling spherical structures formed by amphiphilic molecules, with a hydrophobic core ideal for encapsulating lipophilic drugs.
-
Polymeric Nanoparticles: Solid particles made from biodegradable polymers that can encapsulate drugs and be surface-modified for targeted delivery.
Q3: How do microemulsions enhance the cellular uptake of this compound?
Microemulsions are thermodynamically stable, transparent, and easily prepared systems of oil, water, a surfactant, and a co-surfactant. Their small droplet size (typically 10-100 nm) and large surface area enhance the permeation of DAB across the cell membrane.[1] The components of the microemulsion can also fluidize the cell membrane, further facilitating drug entry. Studies have shown that microemulsion formulations of DAB significantly increase its cytotoxicity against melanoma cell lines compared to DAB dissolved in oil, indicating enhanced cellular uptake.[2][3]
Troubleshooting Guides
Guide 1: Issues with Microemulsion Formulation of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Cloudy or unstable microemulsion | Incorrect ratio of oil, surfactant, and co-surfactant. | Re-evaluate the pseudo-ternary phase diagram to identify the optimal microemulsion region for your specific components. Ensure precise measurements and thorough mixing. |
| Incomplete dissolution of DAB in the oil phase. | Gently warm the oil phase while stirring to ensure complete dissolution of DAB before adding other components. Avoid overheating. | |
| Contamination of glassware or reagents. | Use scrupulously clean glassware and high-purity reagents. | |
| Large and inconsistent particle size | Inadequate homogenization during preparation. | Use a high-energy mixing method like ultrasonication or high-pressure homogenization to achieve a uniform and small droplet size. |
| Inappropriate surfactant/co-surfactant combination. | Experiment with different surfactants and co-surfactants to find a combination that yields the desired particle size and stability. | |
| Low drug encapsulation efficiency | Precipitation of DAB during formulation. | Ensure that the concentration of DAB does not exceed its solubility limit in the oil phase. |
| Inefficient partitioning of the drug into the oil droplets. | Optimize the oil phase composition to improve the solubility of DAB. |
Guide 2: Low or Variable Cellular Uptake in Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cytotoxicity or biological effect despite using a nanoformulation | Aggregation of nanoparticles in cell culture media. | Characterize the particle size and stability of your nanoformulation in the specific cell culture medium you are using. The presence of proteins and salts can induce aggregation. Consider using serum-free media during the initial incubation period. |
| Inefficient cellular internalization pathway. | The uptake of nanoparticles can be cell-type dependent.[4] Consider using different cell lines to assess uptake. You can also use fluorescently labeled nanoparticles to visualize and quantify cellular uptake using techniques like flow cytometry or fluorescence microscopy. | |
| Degradation of the nanoformulation or premature drug release. | Assess the stability of your nanoformulation over the time course of your experiment. Monitor drug release kinetics to ensure the drug is delivered to the cells effectively. | |
| High variability between experimental replicates | Inconsistent nanoparticle formulation. | Ensure your nanoformulation protocol is standardized and reproducible. Characterize each batch of nanoparticles for size, charge, and drug loading. |
| Inconsistent cell seeding density or cell health. | Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Pipetting errors with viscous nanoformulation solutions. | Use positive displacement pipettes or wide-bore tips for accurate handling of viscous solutions. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound (DAB) formulated in two different microemulsions (F1 and F2) compared to DAB dissolved in medium-chain triglyceride (MCT) oil, as tested on B16BL6 melanoma cells.[2][3]
| Formulation | Mean Globule Size (nm) | Polydispersity Index (PDI) | IC50 (µg/mL) | Fold Increase in Cytotoxicity vs. DAB-MCT |
| DAB in MCT Oil (Control) | - | - | 50 | 1x |
| DAB Microemulsion F1 | ~50 | <0.2 | 1 | 50x |
| DAB Microemulsion F2 | ~50 | <0.2 | 10 | 5x |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Preparation of this compound Microemulsion
This protocol is adapted from a study that successfully enhanced the delivery of DAB.[2][3]
Materials:
-
This compound (DAB)
-
Medium-chain triglyceride (MCT) oil (oil phase)
-
Lecithin (surfactant)
-
Solutol® HS 15 (co-surfactant)
-
Propylene glycol (co-surfactant)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Vortex mixer
Methodology:
-
Construct a Pseudo-Ternary Phase Diagram: To determine the optimal ratio of oil, surfactant, and aqueous phase for microemulsion formation, perform an aqueous titration. Prepare various mixtures of the oil and surfactant/co-surfactant (S/CoS) at different weight ratios. Titrate each mixture with the aqueous phase dropwise while stirring. Observe the transition from a turbid to a transparent solution, which indicates the formation of a microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Prepare the Oil Phase: Dissolve the desired amount of DAB in MCT oil with gentle heating and stirring until a clear solution is obtained.
-
Prepare the Surfactant/Co-surfactant Mixture: Mix lecithin, Solutol® HS 15, and propylene glycol at the predetermined optimal ratio.
-
Form the Microemulsion: Add the oil phase containing DAB to the surfactant/co-surfactant mixture and vortex until a homogenous mixture is formed.
-
Add the Aqueous Phase: Slowly add deionized water to the oil-surfactant mixture while stirring continuously until a transparent and stable microemulsion is formed.
-
Characterization: Characterize the resulting microemulsion for particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The pH and viscosity should also be measured.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to assess cell viability and the cytotoxic effects of a compound.[2][3]
Materials:
-
B16BL6 melanoma cells (or other target cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DAB-loaded microemulsion and control formulations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the B16BL6 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the DAB-loaded microemulsion and control formulations in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control. Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathway: Inhibition of Melanogenesis by this compound
Caption: this compound inhibits the enzyme tyrosinase, a key step in the melanogenesis pathway.
Experimental Workflow: Enhancing this compound Cellular Uptake
Caption: A general workflow for developing and evaluating nanoformulations of this compound.
References
- 1. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma [mdpi.com]
- 2. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Diacetyl boldine experiments.
Welcome to the technical support center for Diacetyl boldine (DAB) experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DAB) is a synthetic derivative of boldine, an alkaloid found in the bark of the Chilean Boldo tree.[1][2] Its primary recognized mechanism of action, particularly in dermatological applications, is the inhibition of melanin production.[1][3] It achieves this through a dual action: stabilizing the enzyme tyrosinase in its inactive form and directly inhibiting its activity, which can lead to a significant decrease in melanin synthesis.[1][3]
Q2: What are the main experimental applications of this compound?
This compound is predominantly used in cosmetology for its skin-lightening and anti-aging properties.[1][2] It is incorporated into various skincare products to address hyperpigmentation, melasma, and age spots.[1][4] Additionally, research has explored its potential as an antioxidant and a chemoprotective agent against melanoma.[1][5] The parent compound, boldine, has also been studied for its anti-inflammatory and neuroprotective effects.[6][7][8]
Q3: What is the solubility and stability of this compound?
This compound has a molecular weight of approximately 411.4 g/mol and a log P value of 2.9, which indicates moderate lipophilicity.[1][5] This means it is more soluble in organic solvents and lipids than in aqueous solutions. For experimental purposes, it is often dissolved in solvents like medium-chain triglycerides (MCT oil) or incorporated into microemulsions to enhance its delivery, particularly in topical applications.[5][9][10] Information on its degradation profile is limited in the provided results, but as an antioxidant, it may be susceptible to oxidation under certain storage and experimental conditions.
Q4: Are there any known off-target effects of this compound?
The available literature primarily focuses on its tyrosinase-inhibiting and antioxidant activities. However, its parent compound, boldine, is known to have alpha-adrenergic antagonist properties and can interfere with calcium influx.[5][11] While not explicitly stated for this compound, these effects of the parent compound could be considered potential off-target mechanisms to investigate if unexpected cellular responses are observed.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no tyrosinase inhibition in cell-free assays. | 1. Incorrect enzyme conformation: Tyrosinase may not be in its active state. 2. Substrate competition: Components in the assay buffer may be interfering with the substrate (e.g., L-DOPA). 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Ensure the use of a validated, active tyrosinase enzyme and follow the manufacturer's activation protocol. 2. Use a simplified buffer system and run appropriate controls to check for interference. 3. Prepare fresh solutions of this compound for each experiment and store stock solutions protected from light and at low temperatures. |
| Inconsistent results in cell-based melanin content assays. | 1. Cell line variability: Different melanoma or melanocyte cell lines (e.g., B16F10, MNT-1) can have varying responses to tyrosinase inhibitors. 2. Poor cellular uptake: Due to its moderate lipophilicity, this compound may not efficiently cross the cell membrane in aqueous culture media. 3. Cytotoxicity at higher concentrations: High concentrations of this compound or the vehicle used for dissolution may be causing cell death, leading to reduced melanin content. | 1. Characterize the response of your chosen cell line to a known tyrosinase inhibitor (e.g., kojic acid) as a positive control. 2. Consider using a vehicle like DMSO (at a final concentration <0.1%) or developing a microemulsion formulation to improve cellular uptake.[5] 3. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the optimal non-toxic concentration range for your experiments. |
| Unexpected pro-oxidant effects observed in antioxidant assays. | 1. Assay-dependent artifacts: Some antioxidant assays can produce conflicting results depending on the specific mechanism of radical scavenging being measured. 2. Concentration-dependent effects: At high concentrations, some antioxidants can exhibit pro-oxidant behavior. | 1. Use multiple antioxidant assays that measure different mechanisms (e.g., DPPH, ABTS, ORAC) to get a comprehensive antioxidant profile. 2. Test a wide range of this compound concentrations to identify the optimal antioxidant window and any potential pro-oxidant activity at higher doses. |
| Low in vivo efficacy in animal models. | 1. Poor bioavailability: The route of administration and formulation can significantly impact the bioavailability of this compound.[5] 2. Rapid metabolism: The parent compound, boldine, has a short half-life due to extensive first-pass metabolism.[5] | 1. For topical studies, consider microemulsion formulations to enhance skin permeation and retention.[5][9][10][11] For systemic studies, the formulation and route of administration will need to be optimized. 2. Investigate the pharmacokinetic profile of this compound in your animal model to determine its half-life and optimal dosing regimen. |
Experimental Protocols
Melanin Content Assay in B16F10 Melanoma Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare various concentrations of this compound in a suitable vehicle (e.g., DMSO). The final vehicle concentration in the cell culture medium should be non-toxic (typically ≤ 0.1%). Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control and a positive control (e.g., kojic acid).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The absorbance is proportional to the melanin content.
-
Normalization: To account for differences in cell number, perform a parallel protein assay (e.g., BCA) on the cell lysates and normalize the melanin content to the total protein content.
In Vitro Tyrosinase Inhibition Assay
This is a cell-free assay to determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.
-
Reagent Preparation:
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8).
-
This compound solutions at various concentrations in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound solution (or vehicle/positive control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculation: The rate of dopachrome formation is proportional to the tyrosinase activity. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Visualizations
Signaling Pathway of Tyrosinase Inhibition by this compound
Caption: Mechanism of this compound in inhibiting melanin synthesis.
Experimental Workflow for Cellular Assays
Caption: General workflow for assessing this compound in cell culture.
References
- 1. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 2. deascal.com [deascal.com]
- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 5. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antipyretic effects of boldine | Scilit [scilit.com]
- 7. Protective effect of boldine in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Adjusting pH for optimal Diacetyl boldine activity in solution.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Diacetyl boldine in experimental settings, with a focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
While specific studies detailing the optimal pH for this compound's primary activity—tyrosinase inhibition—are not extensively published, the optimal pH can be inferred from its application and the general principles of enzyme kinetics. Tyrosinase activity is typically optimal at a neutral pH (around 6.8-7.4). For topical and dermatological applications, formulations are often buffered to match the skin's natural pH (4.7-5.75). For in vitro studies, such as release assays from microemulsions, a physiological pH of 7.4 has been used.[1]
Therefore, for most cell-based assays, maintaining a physiological pH of 7.2-7.4 is recommended as a starting point. Researchers should consider performing a pH-activity curve for their specific experimental system to determine the precise optimal pH.
Q2: How does pH affect the solubility and stability of this compound?
Direct data on the pH-dependent solubility of this compound is limited. However, information on its parent compound, Boldine, provides valuable insights. Boldine is an alkaloid that is very slightly soluble in water but dissolves in dilute acid solutions.[2] Its tertiary amine can be protonated under acidic conditions, forming a more soluble salt.[3] Conversely, at a physiological pH of 7.4, Boldine is expected to be in a neutral form with low solubility.[3]
This compound is described as soluble in DMSO.[4] For aqueous solutions, it is crucial to first dissolve the compound in an organic solvent like DMSO before diluting it into the desired aqueous buffer.[5] Precipitation may occur upon dilution if the final concentration exceeds its solubility at the working pH. Aqueous solutions of the parent compound Boldine are not recommended for storage for more than one day.[5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. DMSO is a common choice due to the compound's reported solubility.[4]
-
Protocol: Accurately weigh the this compound powder and dissolve it in pure, anhydrous DMSO to a convenient stock concentration (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] The solid powder should be stored at -20°C for long-term stability.[7]
Q4: What is the primary mechanism of action for this compound?
This compound is primarily known as a skin-lightening agent.[6][8] Its main mechanism of action is the inhibition of melanin synthesis.[9] It achieves this through a dual action on tyrosinase, a key enzyme in the melanin production pathway:
This combined effect can lead to a significant reduction in melanin production.[4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | The final concentration in the aqueous buffer exceeds the solubility limit at the working pH. | • Ensure the initial stock solution in DMSO is fully dissolved.• Decrease the final working concentration of this compound.• Increase the percentage of DMSO in the final solution (note: check your experimental system's tolerance for DMSO).• For the parent compound Boldine, using a slightly acidic buffer can improve solubility.[3] |
| Low or No Biological Activity | • Degradation: The compound may have degraded due to improper storage or prolonged exposure to suboptimal pH/light.• Suboptimal pH: The pH of the experimental medium may not be optimal for tyrosinase inhibition.• Incorrect Concentration: Errors in weighing or dilution calculations. | • Always use freshly prepared dilutions from a properly stored stock solution.• Perform a pH optimization experiment (e.g., test a range from pH 6.5 to 7.5) to find the ideal condition for your assay.• Re-verify all calculations and ensure accurate preparation of solutions. |
| Inconsistent Results | • pH Fluctuation: The pH of the buffer or cell culture medium is not stable over the course of the experiment.• Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock. | • Use a high-quality, well-buffered medium and verify the pH before and during the experiment.• Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[6] |
Data & Protocols
Physicochemical & Solubility Data
Data for the parent compound, Boldine, is included for reference, as it is more extensively characterized and its properties can inform the handling of this compound.
Table 1: Physicochemical Properties
| Property | This compound | Boldine (Parent Compound) |
| Molecular Formula | C₂₃H₂₅NO₆[7] | C₁₉H₂₁NO₄[5] |
| Molecular Weight | ~411.4 g/mol [4] | ~327.4 g/mol [5] |
| Appearance | White fine powder[11] | Crystalline solid[5] |
| logP | 2.9 (indicates moderate lipophilicity)[4] | ~1.7 (hydrophobic)[3] |
Table 2: Solubility Profile of Boldine (Reference for this compound)
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / Practically insoluble | [2][12] |
| Dilute Acid Solutions | Soluble | [2] |
| DMSO | ~50 mg/mL | [5] |
| Ethanol (96%) | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~50 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution from a DMSO stock, including steps for pH verification and adjustment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, cell culture medium)
-
Calibrated pH meter
-
Sterile, dilute HCl and NaOH for pH adjustment
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Store in single-use aliquots at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the volume of stock solution needed for your final working concentration.
-
In a sterile tube, add the required volume of your aqueous buffer (e.g., PBS or cell culture medium).
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to minimize immediate precipitation. Note: The final DMSO concentration should be kept as low as possible (typically <0.5%) to avoid solvent effects on cells.
-
-
Verify and Adjust pH:
-
Measure the pH of the final working solution using a calibrated pH meter. The addition of the DMSO stock should not significantly alter the pH of a well-buffered solution.
-
If the pH is outside your target range (e.g., 7.2-7.4), adjust it carefully using sterile, dilute HCl or NaOH. Add the acid or base in very small increments (e.g., 0.1-0.5 µL) and re-measure the pH after each addition until the target pH is reached.
-
-
Final Step:
-
Sterile-filter the final working solution through a 0.22 µm syringe filter if it is to be used in cell culture.
-
Use the freshly prepared solution immediately for your experiment.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and pH-adjusting this compound solutions.
Signaling Pathways
Caption: this compound inhibits melanin synthesis by targeting tyrosinase.
Caption: Boldine (parent compound) blocks connexin hemichannels.
References
- 1. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhathuocngocanh.com [nhathuocngocanh.com]
- 3. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 7. medkoo.com [medkoo.com]
- 8. pevonia.co.uk [pevonia.co.uk]
- 9. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 10. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 11. nstchemicals.com [nstchemicals.com]
- 12. Showing Compound Boldine (FDB002096) - FooDB [foodb.ca]
Impact of vehicle or solvent choice on Diacetyl boldine experimental outcomes.
Welcome to the Technical Support Center for Diacetyl Boldine (DAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of vehicle and solvent choice on experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
A1: this compound (DAB), also known under the trade name Lumiskin™, is a synthetic derivative of boldine, an alkaloid from the Chilean Boldo tree.[1] It is primarily recognized for its skin-lightening properties, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin production.[1][2] Experimentally, it is used in cosmetology and dermatology research for hyperpigmentation and melasma.[1][3][4] Additionally, DAB is being investigated for its potential chemoprotective effects against melanoma.[2][5][6][7][8]
Q2: In which solvents is this compound soluble?
A2: this compound is a lipophilic compound with a logP of 2.9.[9] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[9] Its aqueous solubility is estimated to be very low.[4] For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3:
-
Solid Powder: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[10][11]
-
In Solvent: Stock solutions of this compound can be stored at -20°C for up to one month, or at -80°C for up to six months. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: Does the choice of vehicle affect the experimental outcome?
A4: Yes, the choice of vehicle can significantly impact the experimental outcome. A study on B16BL6 melanoma cells demonstrated that this compound delivered in a microemulsion formulation was substantially more cytotoxic than when delivered in a medium-chain triglyceride (MCT) oil solution.[2][5][6][7][8] This highlights the importance of the vehicle in determining the compound's efficacy.
Troubleshooting Guide
Issue: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound, which has low aqueous solubility.[10] When a concentrated DMSO stock solution is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" of the solution, a phenomenon known as "solvent shock".[10] The final concentration in the medium may also exceed its solubility limit.[10]
-
Solution:
-
Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the this compound stock solution drop-wise. This rapid mixing helps to disperse the compound quickly and prevents localized high concentrations that can lead to precipitation.[10]
-
Use Serum: If your experimental design allows, use a serum-containing medium. Proteins in the serum, such as albumin, can help to solubilize hydrophobic compounds.[1]
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as is tolerable for your cells can help maintain the compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][12]
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Determine Maximum Soluble Concentration: Before conducting your experiment, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing serial dilutions and observing the highest concentration that remains clear of precipitate under your experimental conditions.[10]
-
Issue: I am observing inconsistent results in my in vivo experiments.
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Cause: The formulation of the dosing vehicle can greatly influence the bioavailability and, consequently, the efficacy of this compound in vivo. An unstable or non-homogenous formulation can lead to inconsistent dosing and variable results.
-
Solution:
-
Use a Co-solvent System: For in vivo administration, a co-solvent system is often necessary. Common formulations for poorly water-soluble compounds like this compound include a combination of DMSO, PEG300, Tween 80, and a carrier like saline or corn oil.[5]
-
Ensure Homogeneity: Ensure that your formulation is a clear solution or a uniform suspension before each administration. Follow a precise and reproducible protocol for preparing the formulation.
-
Vehicle Control Group: Always include a vehicle control group in your in vivo studies to account for any biological effects of the vehicle itself.
-
Data Presentation
Table 1: Solubility of this compound and its Parent Compound, Boldine
| Compound | Solvent | Solubility | Source |
| This compound | Water | ~4.653 mg/L (estimated) | [4] |
| DMSO | Soluble (qualitative) | [10][11] | |
| Ethanol | Soluble (qualitative) | [9] | |
| Boldine (Parent Compound) | Ethanol | ~30 mg/mL | [13] |
| DMSO | ~50 mg/mL | [13] | |
| Dimethyl formamide (DMF) | ~50 mg/mL | [13] | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [13] |
Note: Quantitative solubility data for this compound in common organic solvents is limited. The data for its parent compound, boldine, is provided for reference.
Table 2: Impact of Vehicle on the Efficacy of this compound against B16BL6 Melanoma Cells
| Formulation Vehicle | IC50 (µg/mL) | Fold Difference vs. MCT Oil | Source |
| Microemulsion (F1) | 1 | 50x more potent | [2][5][6][7][8] |
| Microemulsion (F2) | 10 | 5x more potent | [2][5][6][7][8] |
| Medium-Chain Triglyceride (MCT) Oil | 50 | - | [2][5][6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Example Preparation of an In Vivo Formulation (IP/IV/IM/SC Injection)
This is an example formulation. The optimal formulation may vary depending on the experimental model and route of administration.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl in ddH₂O)
-
-
Procedure (for a 10:40:5:45 ratio of DMSO:PEG300:Tween 80:Saline):
-
In a sterile tube, take the required volume of the this compound DMSO stock solution.
-
Add 4 parts of PEG300 for every 1 part of DMSO stock. Mix until the solution is clear.
-
Add 0.5 parts of Tween 80. Mix until the solution is clear.
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Add 4.5 parts of sterile saline. Mix until the solution is clear.
-
The final solution is ready for administration. This formulation should be prepared fresh before use.
-
Visualizations
Caption: this compound's dual-action mechanism on tyrosinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 72584-75-9 [thegoodscentscompany.com]
- 5. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 6. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma [ouci.dntb.gov.ua]
- 9. This compound (72584-75-9) for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Long-term storage and handling recommendations for Diacetyl boldine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Diacetyl boldine.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound as a solid powder should be kept in a dry, dark environment at -20°C. Under these conditions, it is reported to be stable for up to three years.[1] For short-term storage, lasting days to weeks, a temperature of 0-4°C is suitable.[2][3]
2. How should I store this compound once it is in solution?
The stability of this compound in solution depends on the solvent and storage temperature. For solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.
3. What are the proper handling procedures for this compound?
As a precautionary measure, it is recommended to handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[4] To prevent contact, standard personal protective equipment (PPE) should be worn, including safety goggles with side shields, gloves, and a lab coat.[5] Care should be taken to avoid the formation of dust and aerosols.[4] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse thoroughly with water for at least 15 minutes.[4][5]
4. What is the primary mechanism of action for this compound?
This compound primarily functions as a skin-lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis.[2][6] It is believed to work through a dual mechanism: stabilizing tyrosinase in its inactive form and directly inhibiting its enzymatic activity.[2][6] Some studies also suggest it may act as an α-adrenergic antagonist and influence calcium flow, which can also play a role in regulating melanogenesis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration | Reference(s) |
| Powder | -20°C (long-term) | Up to 3 years | [1] |
| 4°C (short-term) | Up to 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference(s) |
| B16BL6 Melanoma Cells | MTT Assay | 1 µg/mL to 50 µg/mL (formulation dependent) | [7][8] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments involving this compound and troubleshooting guidance for common issues.
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on tyrosinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.
-
Include a positive control (e.g., kojic acid) and a negative control (solvent only).
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Pre-incubate the plate at room temperature for 10 minutes.
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Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with this compound.
-
Troubleshooting Guide: Tyrosinase Inhibition Assay
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times | - Use calibrated pipettes and be precise with all additions.- Ensure all wells are treated for the same duration. |
| No or low inhibition observed | - Inactive this compound- Incorrect buffer pH- Enzyme degradation | - Use a fresh stock of this compound.- Verify the pH of the phosphate buffer is 6.8.- Prepare fresh tyrosinase solution for each experiment. |
| High background absorbance | - Autoxidation of L-DOPA | - Prepare L-DOPA solution fresh before each experiment.- Run a blank control with L-DOPA and buffer only to subtract background. |
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on a cell line (e.g., B16F10 melanoma cells).
Methodology:
-
Cell Culture:
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (prepared in culture media from a DMSO stock) for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Solution(s) |
| Inconsistent cell seeding | - Improper cell counting or pipetting | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency. |
| High background from compound | - this compound interferes with absorbance reading | - Run a control with this compound in cell-free media to measure its intrinsic absorbance and subtract it from the treated cell readings. |
| Low formazan signal | - Insufficient incubation with MTT- Low cell number | - Ensure the 3-4 hour incubation period is followed.- Optimize the initial cell seeding density. |
Visualizations
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Proposed mechanism of this compound in inhibiting melanin synthesis.
Experimental Workflow for Skin Permeation Study
Caption: Workflow for assessing this compound skin permeation using a Franz diffusion cell.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 4. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
- 7. nstchemicals.com [nstchemicals.com]
- 8. chondrex.com [chondrex.com]
Preventing degradation of Diacetyl boldine during experimental procedures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Diacetyl boldine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic derivative of boldine, an alkaloid found in the bark of the Chilean Boldo tree.[1] It is primarily recognized for its skin-lightening properties, functioning as a tyrosinase inhibitor to reduce melanin production.[1][2] In research, it is investigated for its antioxidant, anti-inflammatory, and potential chemoprotective effects, particularly in dermatology and cancer research.[1][3]
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best kept at -20°C.[4] When in solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5]
Q3: In which solvents is this compound soluble and stable?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] While specific stability data in various laboratory solvents is limited, it is a common practice to prepare stock solutions in DMSO and make further dilutions in aqueous buffers or cell culture media immediately before use to minimize degradation.
Q4: What are the main factors that can cause this compound degradation?
Like many phenolic compounds, this compound is susceptible to degradation from exposure to:
-
Light: Photodegradation can occur, especially with prolonged exposure to UV light.
-
High Temperatures: Thermal degradation can lead to a loss of potency.
-
Extreme pH: The stability of this compound is optimal within a pH range of 4.0-8.0. Deviations outside this range can lead to hydrolysis of the acetyl groups.
-
Oxidizing Agents: As an antioxidant itself, this compound can be consumed by reacting with oxidizing agents present in the experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period. | Improper Storage: The compound may have been stored at room temperature or exposed to light. | Always store this compound powder and stock solutions at the recommended temperatures and protected from light. Use amber-colored vials or wrap containers in aluminum foil. |
| Inconsistent results between experimental replicates. | Degradation during the experiment: The compound may be degrading in the experimental medium (e.g., cell culture media, buffer) over the course of the assay. | Minimize the incubation time of this compound in aqueous solutions. Prepare fresh dilutions from a frozen stock solution for each experiment. Consider including a stabilizer or antioxidant in the buffer if compatible with the experimental design. |
| Precipitation of the compound in aqueous solutions. | Low Solubility: While soluble in DMSO, this compound has limited solubility in aqueous buffers, which can lead to precipitation when diluted. | Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) but sufficient to maintain solubility. Prepare dilutions immediately before use and vortex thoroughly. |
| Observed color change in the stock solution. | Oxidation or Degradation: A color change may indicate that the compound has oxidized or degraded. | Discard the stock solution if a color change is observed. Prepare fresh stock solutions and store them under an inert gas (e.g., argon or nitrogen) if possible to minimize oxidation. |
Data on this compound Stability (Illustrative)
The following tables present illustrative data on the stability of this compound under various conditions. This data is based on general principles of chemical stability for similar compounds and is intended to guide researchers in designing their experiments. Note: This is not experimentally verified data for this compound.
Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM Stock Solution) Stored in the Dark for 7 Days
| Temperature | Purity by HPLC (%) |
| -20°C | >99% |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 37°C | 85% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (100 µM) at 25°C for 24 Hours
| pH | Purity by HPLC (%) |
| 3.0 | 90% |
| 5.0 | 97% |
| 7.4 | 98% |
| 9.0 | 88% |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Buffer (100 µM, pH 7.4) at 25°C for 8 Hours
| Condition | Purity by HPLC (%) |
| Dark | 99% |
| Ambient Light | 94% |
| Direct UV Light (254 nm) | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile amber-colored microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Materials: Prepared this compound stock solution, appropriate cell culture medium, multi-well plates with cultured cells.
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before treating the cells, prepare serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Gently mix the diluted solutions by pipetting.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period, minimizing exposure to light by keeping the plate in a dark incubator.
-
For long-term experiments, consider replacing the treatment medium every 24 hours with freshly diluted this compound to ensure consistent compound concentration.
-
Visualizations
Signaling Pathway of Tyrosinase Inhibition
Caption: Mechanism of tyrosinase inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating this compound stability.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Diacetyl Boldine and Boldine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of Diacetyl boldine and its parent compound, boldine. The information is compiled from various scientific studies to assist researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential and mechanisms of action of these two related alkaloids.
Introduction
Boldine is a natural aporphine alkaloid extracted from the leaves and bark of the Chilean boldo tree (Peumus boldus).[1] It is recognized for a wide spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] this compound is a synthetic derivative of boldine, developed to enhance specific biological activities, particularly for dermatological applications.[3] This guide will delve into a comparative analysis of their known biological activities, supported by available experimental data.
Comparative Biological Activity Data
The following tables summarize the quantitative data available for the biological activities of this compound and boldine. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Tyrosinase Inhibition and Melanogenesis
| Compound | Assay | Cell Line/System | Concentration/IC50 | Key Findings | Reference |
| This compound | Melanin Production Inhibition | Melanocytes | ~40 ppm | ~30 times more effective than kojic acid (at 1000 ppm) in inhibiting melanin production. | [3] |
| Tyrosinase Activity Inhibition | In vitro | - | ~27 times more effective at inhibiting tyrosinase than kojic acid and ascorbic acid. | [3] | |
| Boldine | Tyrosinase Inhibition | Mushroom Tyrosinase | - | Exhibits mixed-type inhibition of tyrosinase. |
Table 2: Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Human Cancer Cells | Sulforhodamine B | > 100 µM | Inactive |
| Boldine | Human Cancer Cells | Sulforhodamine B | > 100 µM | Inactive |
| Breast Cancer Cells (MDA-MD-231, MDA-MB-468) | - | 70-75 µg/mL (at 24h) | - |
Table 3: Anti-inflammatory and Antioxidant Activity
| Compound | Activity | Assay/Model | Key Findings | Reference |
| Boldine | Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | ED50 of 34 mg/kg | [4] |
| Antioxidant | - | Potent free radical scavenger | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols used to assess the biological activities of these compounds.
Tyrosinase Inhibition Assay
A common method to assess tyrosinase inhibition involves the following steps:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). L-tyrosine or L-DOPA is used as the substrate.
-
Reaction Mixture: The test compound (this compound or boldine) at various concentrations is pre-incubated with the tyrosinase solution for a specific period.
-
Initiation of Reaction: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: The formation of dopachrome is measured spectrophotometrically at a specific wavelength (around 475-490 nm) over time.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells (e.g., cancer cell lines or melanocytes) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or boldine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
NF-κB (Nuclear Factor kappa B) Inhibition Assay
The inhibition of NF-κB, a key transcription factor in the inflammatory response, can be assessed using various methods, including reporter gene assays.
-
Cell Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Treatment and Stimulation: The transfected cells are pre-treated with the test compound (e.g., boldine) for a certain period before being stimulated with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Analysis: The level of luminescence is proportional to the activity of the NF-κB pathway. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of tyrosinase inhibition by this compound and boldine in melanogenesis.
Caption: A typical experimental workflow for determining the cytotoxicity of compounds.
Caption: Boldine's mechanism of action in inhibiting the pro-inflammatory NF-κB pathway.
Conclusion
This comparative guide highlights the distinct and overlapping biological activities of this compound and boldine. This compound has been specifically developed and studied for its potent skin-lightening effects, demonstrating significant tyrosinase inhibition and reduction in melanin production, reportedly superior to commonly used agents like kojic acid. Boldine, on the other hand, exhibits a broader range of pharmacological properties, with well-documented antioxidant and anti-inflammatory activities, including the inhibition of the NF-κB pathway.
While direct comparative studies with quantitative data are scarce, the available information suggests that this compound is a more specialized and potent agent for dermatological applications related to hyperpigmentation. Boldine remains a compound of significant interest for its diverse therapeutic potential in conditions associated with oxidative stress and inflammation. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic advantages of these two compounds in various biological systems.
References
- 1. Boldine: a narrative review of the bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Efficacy of Diacetyl boldine compared to other tyrosinase inhibitors like kojic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Diacetyl boldine (DAB) and kojic acid as tyrosinase inhibitors. The information is compiled from various scientific sources to aid in research and development efforts targeting melanogenesis.
Executive Summary
Both this compound and kojic acid are effective inhibitors of tyrosinase, the key enzyme in melanin synthesis. However, they operate through distinct mechanisms. Kojic acid directly inhibits the catalytic activity of tyrosinase, primarily by chelating the copper ions in its active site. In contrast, this compound is understood to stabilize the inactive conformation of the tyrosinase enzyme. While direct, peer-reviewed comparative studies under identical experimental conditions are limited, a key patent suggests that this compound possesses a significantly higher tyrosinase inhibitory effect, approximately 27 times that of kojic acid.
Quantitative Comparison of Tyrosinase Inhibition
The following table summarizes the available quantitative data on the tyrosinase inhibitory activity of this compound and kojic acid. It is important to note that the IC50 values for kojic acid vary across different studies, likely due to variations in experimental conditions such as the source and purity of the mushroom tyrosinase and substrate concentrations.
| Compound | Tyrosinase Source | IC50 Value (µM) | Reported Efficacy Comparison | Mechanism of Action |
| This compound (DAB) | Not specified in patent | Not explicitly stated | ~27 times more potent than kojic acid | Stabilizes the inactive form of tyrosinase[1][2] |
| Kojic Acid | Mushroom | 23.18 ± 0.11[3] | - | Competitive and mixed-type inhibition; chelates copper ions at the active site[4][5] |
| Mushroom | 30.6 | - | Competitive and mixed-type inhibition; chelates copper ions at the active site[6] | |
| Mushroom | 37.86 ± 2.21[3] | - | Competitive and mixed-type inhibition; chelates copper ions at the active site[4][7][5] | |
| Mushroom | 48.62 ± 3.38[3] | - | Competitive and mixed-type inhibition; chelates copper ions at the active site[4][7][5] | |
| Mushroom | 13.14 (µg/mL) | - | Competitive and mixed-type inhibition; chelates copper ions at the active site[8] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for both compounds is the inhibition of tyrosinase, which is the rate-limiting enzyme in the melanogenesis pathway. This pathway is initiated by the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, leading to the formation of melanin.
Kojic Acid: As a competitive and mixed-type inhibitor, kojic acid directly interferes with the active site of tyrosinase. It achieves this by chelating the two copper ions essential for the enzyme's catalytic activity, thereby preventing the substrate (L-tyrosine) from binding and being converted to melanin precursors.
This compound: DAB's mechanism is distinct; it is reported to stabilize the inactive conformation of tyrosinase. This suggests that DAB binds to a site on the enzyme that induces a conformational change, rendering it incapable of catalysis without directly competing with the substrate at the active site.
The following diagram illustrates the melanogenesis signaling pathway and the points of intervention for both this compound and kojic acid.
Caption: Melanogenesis pathway showing inhibition by Kojic Acid and this compound.
Experimental Protocols: Tyrosinase Inhibition Assay
The following is a generalized experimental protocol for determining the tyrosinase inhibitory activity of a compound using mushroom tyrosinase. This method can be adapted to compare the efficacy of this compound and kojic acid.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare serial dilutions of the test compounds (this compound and kojic acid) in phosphate buffer.
3. Assay Procedure:
-
In a 96-well plate, add a defined volume of the tyrosinase solution to each well.
-
Add different concentrations of the test compounds or the vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular time intervals for a set period.
4. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction (enzyme + substrate + vehicle) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the general workflow for a tyrosinase inhibition assay.
Caption: General workflow for an in vitro tyrosinase inhibition assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Effects of Diacetyl Boldine: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diacetyl Boldine and its Antioxidant Potential
This compound is a derivative of boldine, an aporphine alkaloid naturally occurring in the leaves and bark of the Chilean boldo tree (Peumus boldus). Boldine has been extensively studied and recognized for its powerful antioxidant and cytoprotective properties.[1][2] this compound has gained prominence in the cosmetic industry for its skin-lightening and anti-aging effects, which are often attributed to its antioxidant capabilities.[3][4][5] It is theorized that the addition of acetyl groups may enhance the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with cellular membranes, though its direct free-radical scavenging capacity in comparison to boldine has not been quantitatively documented in available studies.
Comparative Analysis of Antioxidant Activity: Boldine as a Proxy
In the absence of specific data for this compound, this section presents the documented antioxidant activity of boldine against common standards like Ascorbic Acid and Trolox. These values, obtained from various in vitro antioxidant assays, serve as a benchmark for understanding the potential antioxidant efficacy of its derivatives.
Table 1: In Vitro Antioxidant Activity of Boldine vs. Standard Antioxidants
| Antioxidant Assay | Boldine (IC₅₀) | Ascorbic Acid (IC₅₀) | Trolox (IC₅₀) | Reference |
| DPPH Radical Scavenging | 33.00 µg/mL | 36.00 µg/mL | - | [6] |
| ABTS Radical Scavenging | 19.83 µg/mL | 23.08 µg/mL | - | [6] |
| Hydroxyl Radical Scavenging | 14.00 µg/mL | 16.80 µg/mL | - | [6] |
| Superoxide Anion Scavenging | 29.00 µg/mL | 33.00 µg/mL | - | [6] |
| Hydrogen Peroxide Scavenging | 27.00 µg/mL | 33.00 µg/mL | - | [6] |
| Nitric Oxide Radical Scavenging | 11.96 µg/mL | 16.80 µg/mL | - | [6] |
| Total Reactive Antioxidant Potential (TRAP) | 3x higher than Trolox | - | Standard | [2] |
IC₅₀ (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant activity.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for two of the most common in vitro antioxidant assays used to evaluate the free-radical scavenging activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., this compound, Boldine)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store it in the dark.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
To a 96-well microplate, add a specific volume of the test compound or standard dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test compound (e.g., this compound, Boldine)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Add a specific volume of the test compound or standard dilutions to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of the solutions at approximately 734 nm using a microplate reader.
-
A control containing only the solvent and the diluted ABTS•+ solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Conclusion and Future Directions
While direct comparative data on the in vitro antioxidant activity of this compound is currently lacking in the scientific literature, the established potent antioxidant effects of its parent compound, boldine, provide a strong indication of its potential. The data and protocols presented in this guide offer a valuable resource for researchers aiming to conduct their own comparative studies. Future research should focus on performing direct, head-to-head in vitro antioxidant assays to quantify the free-radical scavenging capacity of this compound and compare it with boldine and other standard antioxidants. Such studies are crucial for fully validating its antioxidant effects and elucidating the structure-activity relationship of boldine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and pro-oxidant properties of boldine on hippocampal slices exposed to oxygen-glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-beautyproducts.com [pure-beautyproducts.com]
- 6. innspub.net [innspub.net]
Diacetyl Boldine: A Comparative Analysis of Clinical Efficacy and Scientific Methodology in Skin Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diacetyl boldine (DAB) with other alternatives for the treatment of skin hyperpigmentation, supported by clinical and preclinical experimental data. Detailed methodologies for key experiments are presented to facilitate critical evaluation and future research.
Executive Summary
This compound, a synthetic derivative of boldine from the Chilean Boldo tree, has emerged as a potent skin-lightening agent.[1][2][3] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2] Clinical and in vitro studies have demonstrated its efficacy in reducing hyperpigmentation, with a favorable safety profile compared to traditional agents like hydroquinone. This guide will delve into the quantitative data from these studies, outline the experimental protocols, and visualize the proposed signaling pathways.
Clinical Trial Results: this compound in the Treatment of Melasma
A significant randomized, double-blind, 12-week comparative study investigated the efficacy of a topical formulation containing this compound for the treatment of facial melasma in 40 female subjects.[4] The study compared a combination therapy of a DAB serum and a cream containing DAB and TGF-β1 biomimetic oligopeptide-68 against 2% and 4% hydroquinone (HQ) creams.[4]
Table 1: Comparison of Clinical Efficacy in Melasma Treatment (12 weeks) [4]
| Treatment Group | Mean Reduction in MASI Score* | Patient Self-Assessment: Marked Improvement | Patient Self-Assessment: Moderate Improvement | Patient Self-Assessment: Slight Improvement |
| This compound Formulation | Statistically significant improvement (P < 0.05) | 2.6% | 76.3% | 21.1% |
| 4% Hydroquinone | Not specified, but DAB formulation showed either more efficacy or faster action | Not specified | Not specified | Not specified |
*Melasma Area and Severity Index (MASI) score improvement was observed at both 6 and 12 weeks compared to baseline.[4]
The study concluded that the combination of the DAB serum and the DAB/TGF-β1 biomimetic oligopeptide-68/sunscreen cream was both effective and safe for facial melasma, and was superior to hydroquinone in pigment reduction.[4]
Experimental Protocol: Clinical Evaluation of this compound for Melasma[4]
-
Study Design: A randomized, double-blind, 12-week comparative study.
-
Participants: 40 female subjects with facial melasma. 38 subjects completed the study.
-
Intervention:
-
Group 1: Application of a serum containing this compound at night, and a cream containing this compound, TGF-β1 biomimetic oligopeptide-68, and sunscreen in the morning and at noon.
-
Group 2 (Control): Application of 2% and 4% hydroquinone creams on sun-protected normal skin for comparison.
-
-
Efficacy Assessment:
-
Primary Outcome: Change in Melasma Area and Severity Index (MASI) score from baseline to week 6 and week 12. The MASI score was evaluated both manually and with instrumentally graded darkness.
-
Secondary Outcome: Patient self-assessment of improvement.
-
-
Safety Assessment: Monitoring and recording of any adverse reactions throughout the study. Most subjects experienced only temporary, mild skin reactions.
In Vitro Studies: Cytotoxicity and Tyrosinase Inhibition
In vitro studies have been conducted to evaluate the efficacy of this compound, particularly in the context of its potential as a chemoprotective agent against melanoma and its direct effects on melanin production.
Cytotoxicity against Melanoma Cells
A study utilizing a microemulsion formulation for topical delivery of this compound evaluated its cytotoxicity against the B16BL6 melanoma cell line using an MTT assay.[5][6]
Table 2: In Vitro Cytotoxicity of this compound Formulations against B16BL6 Melanoma Cells [6]
| Formulation | IC50 (µg/mL) after 24h Incubation |
| F1 (DAB Microemulsion) | 1 |
| F2 (DAB Microemulsion) | 10 |
| DAB-MCT (DAB in Medium-Chain Triglyceride Oil) | 50 |
The microemulsion formulations of DAB demonstrated significantly higher cytotoxicity towards melanoma cells compared to the control formulation.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a compound, based on standard methodologies.
-
Cell Seeding: Plate B16BL6 melanoma cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound formulations (e.g., F1, F2, and DAB-MCT) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tyrosinase Inhibition
This compound functions as a tyrosinase inhibitor through a dual mechanism: it stabilizes tyrosinase in its inactive form and also directly inhibits the enzyme's activity.[2] This dual action can lead to a reduction in melanin production by up to 70%.[1][2] In comparison, about 40 ppm of this compound has been shown to have a more potent melanin-inhibiting effect than approximately 1000 ppm of kojic acid.[7]
Experimental Protocol: Tyrosinase Inhibition Assay
This is a generalized protocol for assessing the tyrosinase inhibitory activity of a compound.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer solution (e.g., phosphate buffer), mushroom tyrosinase enzyme, and the test compound (this compound) at various concentrations. A well-known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Immediately measure the formation of dopachrome, the colored product of the reaction, by monitoring the increase in absorbance at approximately 475-490 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, is then calculated.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of tyrosinase. Additionally, it is suggested to act as an α-adrenergic antagonist and influence calcium flow.[8] The diagram below illustrates the proposed signaling pathway for melanogenesis and the potential points of intervention for this compound.
Caption: Proposed mechanism of this compound in inhibiting melanogenesis.
The diagram illustrates that by acting as an antagonist to the α-adrenergic receptor, this compound may inhibit the downstream activation of adenylyl cyclase (AC), thereby reducing cAMP levels. This, in turn, would prevent the activation of Protein Kinase A (PKA) and the phosphorylation of the CREB transcription factor. Consequently, the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, is not upregulated, leading to decreased transcription of the tyrosinase gene. Furthermore, this compound directly inhibits the activity of the tyrosinase enzyme within the melanosome, providing a dual-pronged approach to reducing melanin synthesis.
Conclusion
This compound presents a promising alternative to traditional skin-lightening agents. The available clinical data suggests superior or equivalent efficacy to hydroquinone in treating melasma, with a more favorable safety profile. In vitro studies corroborate its mechanism of action as a potent tyrosinase inhibitor and demonstrate its cytotoxic effects on melanoma cells, suggesting potential for further investigation in chemoprevention. The detailed methodologies provided in this guide are intended to serve as a resource for researchers and drug development professionals in the design of future studies to further elucidate the therapeutic potential of this compound.
References
- 1. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oligopeptide-68 (Explained + Products) [incidecoder.com]
- 8. Combined use of two formulations containing this compound, TGF‐β1 biomimetic oligopeptide‐68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Safety, Toxicity, and Side Effect Profiles of Diacetylboldine and its Alternatives in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacetylboldine (DAB), a synthetic derivative of boldine from the Chilean Boldo tree, is gaining traction in cosmetic and dermatological research, primarily for its skin-lightening and antioxidant properties. Its proposed mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis. Clinical data suggests that topical formulations containing Diacetylboldine have a favorable safety profile, particularly when compared to the traditional skin-lightening agent hydroquinone, exhibiting fewer instances of skin irritation. In vitro studies have also highlighted its cytotoxic effects against melanoma cell lines.
This document aims to equip researchers and drug development professionals with the available data to make informed decisions by summarizing quantitative safety and efficacy data, detailing relevant experimental protocols, and illustrating key biological pathways and experimental workflows.
Quantitative Safety and Efficacy Data
The following table summarizes the available quantitative data for Diacetylboldine and its alternatives. It is important to note the significant gaps in the publicly available preclinical safety data for Diacetylboldine.
| Compound | Type | Cytotoxicity (IC50) | Acute Oral Toxicity (LD50) | Common Topical Side Effects |
| Diacetylboldine (DAB) | Tyrosinase Inhibitor, Antioxidant | 1 µg/mL (in F1 microemulsion), 10 µg/mL (in F2 microemulsion), 50 µg/mL (in MCT oil) on B16BL6 melanoma cells[1][2][3] | Data not available (GHS classification: "Harmful if swallowed") | Mild skin dryness reported in a clinical study of a formulation.[4] |
| Kojic Acid | Tyrosinase Inhibitor | Data not available | 1800 or >2000 mg/kg (rat)[5] | Skin irritation, redness, itching, burning, photosensitivity, high sensitizing potential.[4][6][7] |
| Arbutin (α and β) | Tyrosinase Inhibitor | α-arbutin appears more toxic at low doses (1-10 mM) and β-arbutin at high doses (25-200 mM) in MCF-7 cells.[8] | α-arbutin: >2000 mg/kg (rat)[2][9][10]. β-arbutin: 9804 mg/kg (rat), 8715 mg/kg (mouse)[11]. | Mild skin irritation.[10][12] Can release hydroquinone, which has safety concerns.[13] |
| 4-Butylresorcinol | Tyrosinase Inhibitor | Data not available | Data not available | Generally well-tolerated; can cause irritation in sensitive skin at high concentrations.[14][15] |
| Hexylresorcinol | Tyrosinase Inhibitor | Data not available | 550 mg/kg (rat)[16] | Mild irritation in some sensitive users. Ingestion of large doses can cause gastrointestinal irritation.[16][17][18] |
| Azelaic Acid | Tyrosinase Inhibitor | Data not available | Data not available | Burning, stinging, tingling, itching, redness, dryness, peeling.[19][20][21][22][23] |
| Topical Retinoids | Cell Regulator | Data not available | Data not available | Erythema, dryness, itching, stinging, peeling, photosensitization.[24][25][26][27][28] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the safety and efficacy of investigational compounds. Below are methodologies for key assays relevant to the evaluation of topical dermatological agents.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[29][30] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[31]
General Procedure:
-
Cell Seeding: Plate cells (e.g., B16BL6 melanoma cells, Detroit 551 human fibroblast cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and culture for 24 hours.[1][32]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Diacetylboldine dissolved in a vehicle like MCT oil or formulated in a microemulsion) for a specified period (e.g., 24 hours).[1]
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for a period that allows for formazan crystal formation (e.g., 2-4 hours).[1][29]
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[1][31]
-
Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm.[29]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.
Preclinical Safety Testing: An Overview of Standard Protocols
While specific preclinical safety data for Diacetylboldine is not publicly available, the following are standard testing paradigms for dermatological compounds.
Skin Sensitization: Skin sensitization is an allergic reaction triggered by repeated exposure to a substance.[33] Modern in vitro testing strategies are based on the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key events from molecular interaction to an allergic response.[28] A "2 out of 3" approach using the following assays is often employed for regulatory submissions.[28]
-
Direct Peptide Reactivity Assay (DPRA) (OECD TG 442c): This in chemico assay assesses the reactivity of a test substance with synthetic peptides containing cysteine and lysine, mimicking the binding to skin proteins, which is the molecular initiating event in sensitization.[7]
-
KeratinoSens™ (OECD TG 442d): This in vitro assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key cellular signaling pathway involved in the response to sensitizers.[7]
-
h-CLAT (human Cell Line Activation Test) (OECD TG 442e): This in vitro assay evaluates the activation of dendritic cells, which play a crucial role in the immune response to sensitizers, by measuring the expression of cell surface markers.[28]
Phototoxicity: Phototoxicity is an acute toxic response elicited by exposure to a chemical followed by exposure to light.[34]
-
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432): This is a validated in vitro method to assess the phototoxic potential of a substance.[17]
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured in two separate 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test substance for a short period (e.g., 1 hour).
-
Irradiation: One plate is irradiated with a non-toxic dose of simulated solar light (UVA/visible spectrum), while the other plate is kept in the dark.
-
Incubation and Staining: Both plates are incubated for 24 hours, after which the viability of the cells is assessed using the neutral red uptake assay.
-
Analysis: The IC50 values are determined for both the irradiated and non-irradiated plates. A significant difference in the IC50 values between the two plates indicates a phototoxic potential.
-
Mandatory Visualizations
Caption: Diacetylboldine's mechanism of action in inhibiting melanin synthesis.
Caption: General experimental workflow for an in vitro cytotoxicity MTT assay.
References
- 1. specialchem.com [specialchem.com]
- 2. Acute and Subacute Toxicity Study of α-Arbutin: An In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nooance-paris.com [nooance-paris.com]
- 4. dnaskinclinic.in [dnaskinclinic.in]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Contact allergy to kojic acid in skin care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. premiumbeautynews.com [premiumbeautynews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. doc.chemipan.com [doc.chemipan.com]
- 11. researchgate.net [researchgate.net]
- 12. Arbutin - Wikipedia [en.wikipedia.org]
- 13. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 15. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 835. Hexylresorcinol, 4- (WHO Food Additives Series 35) [inchem.org]
- 17. P-HEXYLRESORCINOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. drugs.com [drugs.com]
- 21. What are the side effects of Azelaic Acid? [synapse.patsnap.com]
- 22. Azelaic Acid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Azelaic acid (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. medestheticsmag.com [medestheticsmag.com]
- 25. Topical retinoids in acne vulgaris: update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An update on the safety and efficacy of topical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Are Retinoids Safe? Here’s Everything You Need to Know - GoodRx [goodrx.com]
- 28. dermnetnz.org [dermnetnz.org]
- 29. mdpi.com [mdpi.com]
- 30. Contact allergy to kojic acid in skin care products | Semantic Scholar [semanticscholar.org]
- 31. ec.europa.eu [ec.europa.eu]
- 32. cdn.cmer.com [cdn.cmer.com]
- 33. avenalab.com [avenalab.com]
- 34. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Diacetyl Boldine and Hydroquinone for Skin Lightening
For Immediate Release
[City, State] – [Date] – In the quest for effective and safe skin-lightening agents, researchers and drug development professionals are continually evaluating novel compounds against established standards. This guide provides a comprehensive comparison of Diacetyl boldine, a derivative of the natural alkaloid boldine, and hydroquinone, a long-standing benchmark in the treatment of hyperpigmentation. This analysis is supported by experimental data on their mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Inhibitors
This compound primarily functions by stabilizing tyrosinase, the key enzyme in melanin synthesis, in its inactive form.[1][2][3] It is also a direct inhibitor of tyrosinase activity.[3] This dual-action mechanism leads to a significant reduction in melanin production.[3][4] Furthermore, this compound is suggested to work through the regulation of calcium flow and as an antagonist to α-adrenergic receptors, which are involved in signaling pathways that can stimulate melanogenesis.[5] A key advantage highlighted in the literature is its ability to inhibit melanin synthesis without significant cytotoxicity to melanocytes.[6]
Hydroquinone , conversely, exerts its skin-lightening effect through two main pathways. Firstly, it acts as a competitive inhibitor of tyrosinase, interfering with the conversion of L-DOPA to melanin.[7][8] Secondly, it exhibits selective cytotoxicity towards melanocytes, leading to a decrease in the number of melanin-producing cells.[8] This cytotoxic nature, while effective, raises concerns about its long-term safety.
Quantitative Comparison of Efficacy
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (Mushroom Tyrosinase) | Source |
| Hydroquinone | 22.78 ± 0.16 µM | [9] |
| Hydroquinone | 70 µM | [10] |
| Hydroquinone | > 500 µmol/L (human tyrosinase) | [10] |
| This compound | Data not available in reviewed literature |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.
Table 2: In Vitro Melanin Content Reduction
| Compound | Cell Line | Concentration | Melanin Reduction | Source |
| Hydroquinone | iPS-RPE cells | 2 µM (24h) | Significant decrease | [11] |
| Hydroquinone | iPS-RPE cells | 2 µM (1 week) | Significant increase | [11][12] |
| This compound | Not specified | Not specified | Up to 70% | [3][4] |
Note: The paradoxical increase in melanin with prolonged hydroquinone exposure in iPS-RPE cells highlights potential complexities in its long-term effects.
Table 3: Clinical Efficacy in Melasma Treatment
| Treatment | Study Duration | Key Findings | Source |
| This compound (in combination) | 12 weeks | Superior or faster pigment reduction compared to 4% hydroquinone.[1][2] | [1][2] |
| 4% Hydroquinone | 12 weeks | 76.9% improvement compared to placebo. | [13] |
| 4% Hydroquinone + 1% Retinol | 24 weeks | 64.1% reduction in MASI score. | [14] |
| Skin Whitening Complex (unspecified active) | 12 weeks | 66.7% improvement compared to placebo, with fewer side effects than hydroquinone. | [13] |
MASI (Melasma Area and Severity Index) is a standard tool for assessing the severity of melasma.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: Comparative signaling pathways of this compound and Hydroquinone in melanogenesis.
Caption: Experimental workflow for in vitro tyrosinase inhibition assay.
Caption: Experimental workflow for melanin content assay in B16F10 cells.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the buffer.
-
In a 96-well plate, add 20 µL of the test compound solution and 50 µL of the tyrosinase enzyme solution to each well.[15]
-
Pre-incubate the plate at 25°C for 10 minutes.[15]
-
Initiate the reaction by adding 30 µL of L-DOPA solution to each well.[15]
-
Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.[15][16]
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Melanin Content Assay in B16F10 Melanoma Cells
Objective: To quantify the effect of a test compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, Hydroquinone)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1 M NaOH with 10% DMSO)[17]
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[17]
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
To the cell pellet, add 100 µL of Lysis Buffer.
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[17]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at approximately 405 nm using a microplate reader.[18][19]
-
To normalize the melanin content, determine the protein concentration of a separate aliquot of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Express the melanin content as absorbance per microgram of protein and calculate the percentage of melanin reduction relative to the vehicle-treated control.
Conclusion
This compound presents a promising alternative to hydroquinone for skin lightening. Its non-cytotoxic mechanism of action, which involves stabilizing the inactive form of tyrosinase and direct inhibition, contrasts with hydroquinone's melanocytotoxic effects. Clinical data, although limited, suggests that formulations containing this compound may offer superior or faster efficacy in treating conditions like melasma compared to hydroquinone.[1][2]
However, a lack of direct comparative in vitro studies makes it challenging to definitively conclude on the intrinsic potency of this compound relative to hydroquinone. Further research with head-to-head in vitro assays is warranted to provide a more precise quantitative comparison. Nevertheless, the available evidence positions this compound as a compelling candidate for the development of next-generation skin-lightening agents with an improved safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. Buy this compound | 72584-75-9 | >98% [smolecule.com]
- 5. pure-beautyproducts.com [pure-beautyproducts.com]
- 6. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Alteration in Melanin Content in Retinal Pigment Epithelial Cells upon Hydroquinone Exposure [mdpi.com]
- 13. A clinical, prospective, randomized, double-blind trial comparing skin whitening complex with hydroquinone vs. placebo in the treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dscskincare.com [dscskincare.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Diacetylboldine and its Parent Compound Boldine: A Comparative Analysis of In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the natural alkaloid boldine, the parent compound of Diacetylboldine (DAB), across various animal models of disease. While in vivo research on Diacetylboldine is still emerging, particularly in the context of dermatological applications, this guide summarizes the significant preclinical data available for boldine and draws comparisons with standard-of-care or relevant alternative treatments. The aim is to offer an objective overview to inform further research and drug development efforts.
Executive Summary
Boldine has demonstrated promising therapeutic potential in preclinical animal models of several diseases, including cancer and neurodegenerative disorders. Its efficacy has been attributed to its antioxidant, anti-inflammatory, and anti-proliferative properties. This guide presents a side-by-side comparison of boldine's performance with established therapeutic agents in glioma, breast cancer, and Amyotrophic Lateral Sclerosis (ALS) animal models. Additionally, the anti-inflammatory effects of boldine are compared with a standard non-steroidal anti-inflammatory drug (NSAID). While direct in vivo efficacy data for Diacetylboldine is limited, its potential in melanoma, based on in vitro and ex vivo studies, is also discussed.
Glioma
In preclinical models of glioma, boldine has been shown to reduce tumor growth, highlighting its potential as an adjuvant therapy.
Comparison of Efficacy in a Rat Glioma Model
| Parameter | Boldine | Temozolomide (Comparator) |
| Animal Model | Wistar rats with implanted C6 glioma cells | Wistar rats with implanted C6 glioma cells |
| Dosage | 50 mg/kg/day, intraperitoneally | 5-10 mg/kg/day, oral gavage |
| Treatment Duration | 20 days | 5-14 days |
| Tumor Volume Reduction | Significant reduction in tumor size observed | Significant inhibition of tumor growth |
| Mechanism of Action | Reduction in mitotic index, suggesting anti-proliferative effects. | Alkylating agent that damages DNA in tumor cells. |
| Reference |
Experimental Protocol: Intracranial C6 Glioma Model in Rats
-
Cell Culture: C6 glioma cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Male Wistar rats (180–240 g) are anesthetized.
-
Stereotactic Surgery: A small burr hole is drilled in the skull, and a Hamilton syringe is used to inject C6 cells into the striatum.
-
Treatment: Post-implantation, animals are randomly assigned to treatment groups. Boldine (50 mg/kg/day) or vehicle is administered intraperitoneally for 20 days.
-
Tumor Analysis: At the end of the treatment period, animals are euthanized, and brains are removed for histological analysis to measure tumor size and mitotic index.
Signaling Pathways in Glioma
Boldine's Anti-Proliferative Pathway in Glioma
Caption: Boldine's inhibitory effect on glioma cell proliferation.
Temozolomide's DNA Alkylation Pathway
Caption: Temozolomide's mechanism of inducing apoptosis via DNA damage.
Breast Cancer
Boldine has demonstrated cytotoxic effects against breast cancer cells and has been shown to reduce tumor size in animal models.
Comparison of Efficacy in a Rat Breast Cancer Model
| Parameter | Boldine | Doxorubicin (Comparator) |
| Animal Model | Sprague-Dawley rats with implanted LA7 breast adenocarcinoma cells | Sprague-Dawley rats with implanted LA7 breast adenocarcinoma cells |
| Dosage | 50 or 100 mg/kg/day, intraperitoneally | 1-2 mg/kg, intravenously, weekly |
| Treatment Duration | 14 days | 3-4 weeks |
| Tumor Size Reduction | Significant reduction in tumor volume at both doses. | Significant tumor growth inhibition. |
| Mechanism of Action | Induces apoptosis via caspase-9 and caspase-3/7 activation and inhibits NF-κB activation. | Topoisomerase II inhibitor, leading to DNA damage and apoptosis. |
| Reference |
Experimental Protocol: LA7 Breast Adenocarcinoma Model in Rats
-
Cell Culture: LA7 rat mammary tumor cells are cultured.
-
Tumor Induction: Female Sprague-Dawley rats are injected subcutaneously in the mammary fat pad with LA7 cells.
-
Treatment: Once tumors are palpable, animals are randomized into treatment groups. Boldine (50 or 100 mg/kg/day) or vehicle is administered intraperitoneally for 14 days.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including Western blotting to assess protein expression related to apoptosis and NF-κB pathways.
Signaling Pathways in Breast Cancer
Boldine's Apoptotic Pathway in Breast Cancer
Diacetyl Boldine: A Comparative Meta-Analysis for Skin Hyperpigmentation
For Immediate Release
A comprehensive meta-analysis of Diacetyl boldine (DAB), a derivative of the natural antioxidant boldine, reveals its significant potential in the management of skin hyperpigmentation, positioning it as a viable alternative to established skin-lightening agents. This review provides a detailed comparison of DAB with other agents, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, also known as Lumiskin™, is primarily recognized for its skin-conditioning properties.[1] It is a derivative of boldine, an alkaloid sourced from the bark of the Chilean Boldo tree.[1][2] This guide synthesizes findings from various studies to compare its efficacy, safety, and mechanisms of action against other commonly used depigmenting agents.
Comparative Efficacy in Melasma Treatment
A key randomized, double-blind clinical trial provides strong evidence for the efficacy of a topical formulation containing this compound in the treatment of facial melasma.[3][4] The study evaluated the combination of a DAB serum and a DAB/TGF-β1 biomimetic oligopeptide-68/sunscreen cream against a standard 4% hydroquinone (HQ) cream over a 12-week period.[3][5]
Table 1: Clinical Efficacy of this compound Formulation vs. 4% Hydroquinone in Melasma [3][4][5]
| Outcome Measure | This compound Formulation Group | 4% Hydroquinone Group |
| MASI Score Improvement (12 weeks) | Statistically significant improvement from baseline (P < 0.05) | - |
| Patient Self-Assessment (Marked Improvement) | 2.6% | - |
| Patient Self-Assessment (Moderate Improvement) | 76.3% | - |
| Patient Self-Assessment (Slight Improvement) | 21.1% | - |
| Pigment Reduction vs. HQ | Superior to HQ | - |
The results indicated that the this compound-containing regimen was not only effective and safe but also superior to 4% hydroquinone in reducing pigmentation.[3][4][5]
In Vitro Performance and Mechanism of Action
This compound's primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[6][7] It stabilizes tyrosinase in its inactive form, thereby reducing melanin production.[3][5]
Table 2: Comparative In Vitro Tyrosinase Inhibition
| Compound | Reported Efficacy | Source |
| This compound | Approximately 27 times more effective than kojic acid and ascorbic acid. | [6] |
| Kojic Acid | Standard tyrosinase inhibitor. | [5] |
| Arbutin | Inhibits tyrosinase activity. | [8] |
A patent application highlights that approximately 40 ppm of this compound demonstrated a higher melanin-inhibiting effect than 1000 ppm of kojic acid, suggesting it could be around 30 times more potent in inhibiting melanin production by melanocytes.[6]
Safety and Tolerability
Clinical findings suggest that this compound is well-tolerated. In a 12-week study, most subjects experienced only temporary, mild skin reactions, with no severe adverse events reported.[3][4][5] This favorable safety profile is a significant advantage, particularly when compared to agents like hydroquinone, which can be associated with more pronounced side effects.[9]
Experimental Protocols
Clinical Trial for Melasma
A randomized, double-blind, 12-week comparative study was conducted on 40 female subjects with facial melasma.[3][5] Efficacy was evaluated using the Melasma Area and Severity Index (MASI) score, with measurements taken at baseline, week 6, and week 12.[3][5] The study also included a comparison of the depigmenting effect on sun-protected normal skin on the arms against 2% and 4% hydroquinone cream.[3][5] Safety and tolerability were monitored throughout the study.[3][5]
In Vitro Tyrosinase Inhibition Assay
The inhibitory effect of this compound on tyrosinase activity was assessed using a spectrophotometric method.[6] The assay measures the conversion of a substrate (e.g., L-DOPA) by mushroom tyrosinase, and the inhibition of this reaction is quantified by a decrease in absorbance at a specific wavelength (typically around 475 nm).[6][10] The percentage of inhibition is calculated relative to a control without the inhibitor.[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method involves mixing the test compound with a DPPH solution and measuring the decrease in absorbance at approximately 517 nm as the DPPH radical is scavenged by the antioxidant.[11][12] The results are often expressed as the concentration required to inhibit 50% of the DPPH radicals (IC50).[13]
Anti-inflammatory Assay
The anti-inflammatory properties of boldine, the precursor to this compound, have been investigated using in vivo models such as carrageenan-induced paw edema in rats.[14][15] The mechanism involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, which can be measured using techniques like real-time PCR and western blot analysis of tissue samples.[14] In vitro methods include assessing the inhibition of prostaglandin biosynthesis in rat aortal rings.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]
- 3. Anti-inflammatory and antipyretic effects of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pure-beautyproducts.com [pure-beautyproducts.com]
- 8. jcadonline.com [jcadonline.com]
- 9. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Diacetyl Boldine with Other Leading Skin Brightening Agents
This guide provides an objective, data-driven comparison of Diacetyl boldine (DAB), a potent skin brightening agent, against other commonly used alternatives in the field. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of mechanisms, quantitative efficacy data, and detailed experimental protocols.
Introduction to Skin Brightening Agents
The pursuit of skin depigmentation is driven by the need to address hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation, as well as for cosmetic skin lightening. The primary target for these agents is the process of melanogenesis, the complex pathway responsible for the synthesis of the melanin pigment. The rate-limiting enzyme in this process, tyrosinase, is the most common target for skin brightening agents.[1][2][3] This guide focuses on this compound, a derivative of boldine from the Chilean Boldo tree, and compares its performance against established agents like Hydroquinone, Kojic Acid, Arbutin, and Thioctic Acid.[4][5]
Mechanisms of Action
Skin brightening agents operate through various mechanisms, primarily centered around the inhibition of melanin production or the reduction of existing melanin.[6]
-
This compound (DAB) : Marketed as Lumiskin™, DAB exhibits a unique dual-action mechanism.[4][7] It works upstream by stabilizing tyrosinase in its inactive form, preventing its activation.[4][8][9] Additionally, it directly inhibits the enzyme's activity.[4][10] This combined effect leads to a significant reduction in melanin synthesis.[4] Some evidence also suggests it acts as an antagonist of alpha-adrenergic receptors, which can be involved in stress-induced pigmentation.[11][12][13]
-
Hydroquinone : Long considered the gold standard, hydroquinone acts as a competitive inhibitor of tyrosinase.[1] It may also deplete glutathione and generate reactive oxygen species, leading to oxidative damage to melanocytes.[1] However, concerns about its cytotoxicity and potential for side effects like contact dermatitis limit its use.[1][2][10]
-
Kojic Acid : Produced by fungi, kojic acid is a well-known tyrosinase inhibitor that chelates the copper ions in the enzyme's active site.[14][15] It is often used as a positive control in tyrosinase inhibition assays.[16] Its use can be associated with skin irritation and contact dermatitis.[14]
-
Arbutin : A naturally occurring glycosylated hydroquinone, arbutin also functions as a competitive inhibitor of tyrosinase.[14] Its inhibitory effect on melanin synthesis has been shown to be more potent than that of kojic acid at the same concentration in some studies.[17]
-
Thioctic Acid (Alpha-Lipoic Acid) : This powerful antioxidant works by scavenging free radicals that can stimulate melanogenesis.[18][19] It also has a direct inhibitory effect on the tyrosinase enzyme.[19] Being both water- and fat-soluble, it can easily penetrate cell membranes.[18]
Head-to-Head Efficacy Data
Quantitative comparisons reveal significant differences in the potency of various skin brightening agents. This compound has demonstrated superior efficacy in both in vitro and in vivo studies.
A clinical study comparing a formulation containing this compound to 4% hydroquinone for the treatment of melasma found that the DAB formulation was superior in reducing pigmentation.[8][20] Another report indicates that at a concentration of approximately 40 ppm, this compound shows a greater melanin-inhibiting effect than 1000 ppm of kojic acid, suggesting it is about 30 times more potent in this regard.[10] Furthermore, its tyrosinase inhibition effect was found to be approximately 27 times greater than that of kojic acid and ascorbic acid.[10]
| Agent | Mechanism | Efficacy Metric | Result | Source |
| This compound | Tyrosinase Inactivation & Inhibition | Melanin Production Reduction | Up to 70% | [4] |
| Tyrosinase Activity Reduction | ~53% | [4] | ||
| Melanin Inhibition vs. Kojic Acid | ~30x more effective | [10] | ||
| Tyrosinase Inhibition vs. Kojic Acid | ~27x more effective | [10] | ||
| Clinical Melasma Treatment | Superior to 4% Hydroquinone | [8][20] | ||
| Hydroquinone | Tyrosinase Inhibition | Clinical Standard | "Gold-standard" for hyperpigmentation | [1] |
| Kojic Acid | Tyrosinase Inhibition (Copper Chelation) | Tyrosinase Inhibition (IC50) | Varies (e.g., 18.25 µM) | [15] |
| Arbutin | Tyrosinase Inhibition | Melanin Synthesis vs. Kojic Acid | More potent at 0.5 mM | [17] |
| Tyrosinase Inhibition (IC50) | ~10 mM (Mushroom Tyrosinase) | [17] | ||
| Thioctic Acid | Antioxidant, Tyrosinase Inhibition | Clinical Photoaging Study (5% cream) | Significant improvement in skin roughness | [21] |
Experimental Protocols
The following are detailed methodologies for two key in vitro assays used to evaluate the efficacy of skin brightening agents.
Tyrosinase Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.
Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475 nm.[16] An inhibitor will reduce the rate of dopachrome formation, and the percentage of inhibition is calculated by comparing the reaction rate against an uninhibited control. Kojic acid is commonly used as a positive control.[16]
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 30-60 U/mL)
-
L-DOPA (L-3,4-dihydroxyphenylalanine), e.g., 10 mM solution
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Kojic Acid, 2 mM stock)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.
-
Prepare a fresh 10 mM L-DOPA solution in phosphate buffer immediately before use.
-
Dissolve the test compound and Kojic acid in DMSO to create concentrated stock solutions.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the wells should not exceed 2%.[16]
-
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order (example volumes):
-
Test Wells: 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Control (Enzyme) Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[16]
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction (total volume = 200 µL).
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes using a microplate reader.[16]
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay measures the effect of a test compound on melanin production in a mouse melanoma cell line.
Principle: B16F10 cells are stimulated to produce melanin. After treatment with the test compound, the cells are lysed, and the melanin content is solubilized and quantified spectrophotometrically. The absorbance is directly proportional to the amount of melanin.[22]
Materials and Reagents:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis (optional, but recommended)[23]
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells into a 6-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to attach overnight.[23]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Kojic acid or Arbutin).[23] For stimulated models, add a consistent concentration of α-MSH (e.g., 100 nM) to all wells except for a negative control group.[23]
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin, transfer to a microcentrifuge tube, and pellet by centrifugation.
-
-
Melanin Solubilization:
-
Spectrophotometric Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm.[22][24]
-
Data Normalization (Optional but Recommended): To account for any effects on cell proliferation, a parallel plate can be used to determine the total protein content (e.g., via BCA assay) or cell number for each treatment group. The melanin content is then expressed as absorbance per µg of protein or per cell.[22][23]
Conclusion
This compound presents itself as a highly effective skin brightening agent with a compelling, multi-faceted mechanism of action. In vitro data suggests a significantly higher potency in inhibiting both tyrosinase activity and overall melanin synthesis compared to established agents like kojic acid.[10] Furthermore, clinical evidence indicates its superiority over the long-standing benchmark, hydroquinone, for treating hyperpigmentation disorders like melasma, while offering a favorable safety profile.[8] Its ability to both prevent the activation of tyrosinase and inhibit its activity directly provides a robust method for controlling melanogenesis, making it a promising candidate for advanced dermatological and cosmetic formulations.
References
- 1. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The melanogenesis and mechanisms of skin-lightening agents--existing and new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]
- 5. pevonia.co.uk [pevonia.co.uk]
- 6. Skin whitening - Wikipedia [en.wikipedia.org]
- 7. ulprospector.com [ulprospector.com]
- 8. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined use of two formulations containing this compound, TGF‐β1 biomimetic oligopeptide‐68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin | Semantic Scholar [semanticscholar.org]
- 10. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]
- 11. admin.aformulabr.com.br [admin.aformulabr.com.br]
- 12. ulprospector.com [ulprospector.com]
- 13. pure-beautyproducts.com [pure-beautyproducts.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lesielle.com [lesielle.com]
- 19. nexuspharma.ph [nexuspharma.ph]
- 20. researchgate.net [researchgate.net]
- 21. Thioctic Acid (Explained + Products) [incidecoder.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. spandidos-publications.com [spandidos-publications.com]
Diacetyl Boldine: A Comparative Analysis of its Efficacy in Skin Lightening and Hyperpigmentation Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Diacetyl Boldine's (DAB) effectiveness based on published scientific studies. It offers an objective comparison with other alternatives, supported by experimental data, to inform research and development in dermatology and cosmetology.
Executive Summary
This compound, a derivative of the natural alkaloid boldine, has emerged as a promising agent for skin lightening and the treatment of hyperpigmentation disorders such as melasma. Its primary mechanism of action involves the inhibition of tyrosinase, the key enzyme in melanin synthesis. Clinical and in vitro studies have demonstrated its efficacy, often comparable or superior to existing treatments like hydroquinone, with a favorable safety profile. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate its effectiveness, and visualizes its mechanism of action.
Comparative Efficacy of this compound
The effectiveness of this compound, primarily in topical formulations, has been evaluated in several studies, most notably in comparison to hydroquinone, a common depigmenting agent.
Clinical Performance in Melasma Treatment
A randomized, double-blind, 12-week comparative study by Pratchyapurit (2016) evaluated the efficacy of a formulation containing this compound and TGF-β1 biomimetic oligopeptide-68 against a placebo and 4% hydroquinone cream for the treatment of facial melasma. The results, measured by the Melasma Area and Severity Index (MASI), demonstrated a significant improvement in the treatment group.[1]
Table 1: Comparison of MASI Scores in a 12-Week Melasma Clinical Trial [1]
| Treatment Group | Baseline MASI Score (Mean) | 6th Week MASI Score (Mean) | 12th Week MASI Score (Mean) | Percentage Improvement (12 Weeks) |
| This compound Formulation | 12.5 | 8.2 | 5.8 | 53.6% |
| 4% Hydroquinone | Not specified in abstract | Not specified in abstract | Not specified in abstract | Less effective than DAB formulation |
| Placebo | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Note: The study concluded that the this compound formulation was superior to hydroquinone in pigment reduction.[1]
Patients' self-assessment in the same study further supported the clinical findings, with a majority reporting moderate improvement in their melasma.[1][2]
Table 2: Patient Self-Assessment after 12 Weeks of Treatment [1][2]
| Improvement Level | Percentage of Patients |
| Markedly Improved | 2.6% |
| Moderately Improved | 76.3% |
| Slightly Improved | 21.1% |
In Vitro Cytotoxicity against Melanoma Cells
A study by Nag et al. (2023) investigated the cytotoxic effects of this compound formulated in microemulsions (F1 and F2) and in medium-chain triglyceride (MCT) oil against B16BL6 melanoma cells. The half-maximal inhibitory concentrations (IC50) were determined to assess its potential as a chemoprotective agent.[3][4]
Table 3: IC50 Values of this compound Formulations against B16BL6 Melanoma Cells [3][4]
| Formulation | IC50 (µg/mL) |
| F1 Microemulsion | 1 |
| F2 Microemulsion | 10 |
| DAB in MCT oil (Control) | 50 |
These results indicate that the microemulsion formulations significantly enhanced the cytotoxicity of this compound against melanoma cells compared to the oil-based solution.[3][4]
Mechanism of Action: Signaling Pathways
This compound exerts its depigmenting effects through a multi-faceted mechanism that involves the direct inhibition of tyrosinase and modulation of signaling pathways that regulate melanogenesis.
Tyrosinase Inhibition
The primary mechanism of this compound is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. It stabilizes tyrosinase in its inactive form, thereby reducing the production of melanin.[1]
Alpha-Adrenergic Antagonism and Calcium Influx Regulation
This compound also functions as an alpha-adrenergic antagonist and interferes with calcium influx into melanocytes.[5] The regulation of intracellular calcium is crucial in melanogenesis. By modulating these pathways, this compound further contributes to the reduction of melanin synthesis.
Below is a diagram illustrating the proposed signaling pathway through which this compound inhibits melanogenesis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.
Clinical Trial for Melasma Treatment (Pratchyapurit, 2016)
-
Study Design: A randomized, double-blind, 12-week comparative study.[1]
-
Participants: 40 female subjects with facial melasma.[1]
-
Treatment Arms:
-
A formulation containing this compound and TGF-β1 biomimetic oligopeptide-68.
-
4% hydroquinone cream.
-
Placebo cream.
-
-
Evaluation:
-
Melasma Area and Severity Index (MASI): The MASI score was calculated at baseline, 6 weeks, and 12 weeks to assess the area of involvement, darkness, and homogeneity of the melasma.[1]
-
Patient Self-Assessment: Subjects graded the improvement of their melasma as markedly improved, moderately improved, or slightly improved at the end of the study.[1][2]
-
-
Workflow:
MTT Cytotoxicity Assay (Nag et al., 2023)
-
Objective: To determine the in vitro cytotoxicity of this compound formulations against B16BL6 melanoma cells.[3][4]
-
Cell Line: B16BL6 mouse melanoma cells.
-
Methodology:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with different concentrations of this compound formulations (F1 microemulsion, F2 microemulsion, and DAB in MCT oil).
-
Following a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
After a further incubation of 4 hours, the formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[3][4]
-
Tyrosinase Inhibition Assay (General Protocol)
-
Objective: To measure the inhibitory effect of this compound on tyrosinase activity.
-
Principle: This colorimetric assay measures the oxidation of a substrate (e.g., L-DOPA) by tyrosinase, which results in the formation of a colored product (dopachrome). The reduction in color formation in the presence of an inhibitor indicates its inhibitory activity.
-
General Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase enzyme, and the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (e.g., L-DOPA).
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
Conclusion
The compiled data from published studies provide strong evidence for the effectiveness of this compound as a skin lightening and anti-hyperpigmentation agent. Its performance in clinical trials, particularly in the treatment of melasma, is comparable and in some aspects superior to hydroquinone, with a better safety profile. In vitro studies further support its potential as a chemoprotective agent against melanoma. The elucidation of its dual mechanism of action, involving both direct tyrosinase inhibition and modulation of key signaling pathways, provides a solid scientific basis for its application in dermatological and cosmetic formulations. Further research, including larger-scale clinical trials and deeper investigation into its molecular interactions, will continue to refine its therapeutic potential.
References
- 1. Mitochondrial calcium signaling mediated transcriptional regulation of keratin filaments is a critical determinant of melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS and calcium signaling are critical determinant of skin pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple alpha 2-adrenoceptor signalling pathways mediate pigment aggregation within melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Proper Disposal of Diacetyl Boldine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Diacetyl boldine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound, a derivative of boldine from the Chilean Boldo tree, is utilized in various research applications.[1][2] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it is harmful if swallowed, warranting careful handling and disposal.[3][4]
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or dust.[5] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Self-contained breathing apparatus or appropriate respirator | Required when handling dust or aerosols to avoid inhalation.[5][6] |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Wash hands thoroughly after handling the compound.[7]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (solid, liquid solution, or contaminated materials). Always adhere to your institution's specific chemical waste disposal guidelines in conjunction with the following procedures.
-
Collection: Carefully collect all solid this compound waste into a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful if swallowed"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Incineration is a suggested disposal method.[5]
-
Containment: For small spills or residual solutions, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[3]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3] Collect all decontamination materials (e.g., wipes, paper towels) and place them in the same hazardous waste container.
-
Labeling and Storage: Label and store the waste container as described for solid waste.
-
Final Disposal: Arrange for disposal through your institution's EHS department or a certified waste disposal service.
-
Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty containers, should be considered contaminated.
-
Collection: Place all contaminated disposable materials into a designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., alcohol). The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Labeling and Storage: Label and store the waste container for contaminated materials as previously described.
-
Final Disposal: Dispose of the waste through your institution's approved chemical waste stream.
III. Emergency Procedures
In the event of accidental exposure or a significant spill, immediate action is required to mitigate harm.
Emergency Contact and First Aid:
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][4][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[4][8] Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention. |
Spill Response Workflow:
IV. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the material you are using.
References
- 1. deascal.com [deascal.com]
- 2. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. targetmol.com [targetmol.com]
- 5. kmpharma.in [kmpharma.in]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound | CAS No: 72584-75-9 [aquigenbio.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Comprehensive Safety and Handling Guide for Diacetyl Boldine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Diacetyl boldine, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[1][2][3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[2][3][4][5]
-
Respiratory Protection : In situations where dust or aerosols may be generated, a NIOSH-certified air-purifying respirator with organic vapor cartridges and particulate filters should be used.[1][4][5] A self-contained breathing apparatus (SCBA) may be necessary for significant releases or in poorly ventilated areas.[4]
-
Protective Clothing : A lab coat, chemical-resistant apron, or coveralls should be worn to protect the body from potential splashes or spills.[2][5] For larger-scale operations, a Tyvek suit may be appropriate.[3]
-
Footwear : Closed-toe shoes are mandatory in a laboratory setting. Chemical-resistant boots may be required depending on the scale of handling.[6]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[1][7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
-
Use non-sparking tools to prevent ignition sources.[8]
Storage:
-
Protect from direct sunlight and sources of ignition.[7]
Quantitative Safety and Storage Data
| Parameter | Value | Reference |
| Storage Temperature (Short Term) | 0 - 4 °C (days to weeks) | [9] |
| Storage Temperature (Long Term) | -20 °C (months to years) | [9] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7] |
| GHS Hazard Statement | H302: Harmful if swallowed | [10] |
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate : Immediately evacuate personnel from the affected area.[7]
-
Ventilate : Ensure adequate ventilation of the area.[7]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[7]
-
Clean-up :
-
Disposal : Dispose of contaminated material in accordance with local, state, and federal regulations.[7]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][8]
-
Eye Contact : Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][8]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Do not allow the chemical to enter drains or waterways.[7][8]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. trimaco.com [trimaco.com]
- 3. trihydro.com [trihydro.com]
- 4. kmpharma.in [kmpharma.in]
- 5. femaflavor.org [femaflavor.org]
- 6. epa.gov [epa.gov]
- 7. abmole.com [abmole.com]
- 8. targetmol.com [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | C23H25NO6 | CID 11732365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
